MLS-0437605
Description
Properties
Molecular Formula |
C16H11FN4O2S |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H11FN4O2S/c1-22-10-7-5-9(6-8-10)14-20-21-15(23-14)19-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,19,21) |
InChI Key |
MJTZAHHYEVPIDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of MLS-0437605: A Selective DUSP3 Inhibitor for Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLS-0437605 is a potent and selective small-molecule inhibitor of dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR). This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role in modulating platelet activation. By selectively targeting DUSP3, this compound effectively curtails signaling pathways crucial for platelet aggregation, offering a promising avenue for the development of novel antiplatelet therapeutics. This guide details the core mechanism, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the involved signaling cascades.
Core Mechanism of Action
This compound exerts its biological effects through the selective inhibition of DUSP3, a key phosphatase involved in platelet signaling. The primary mechanism involves the modulation of the phosphorylation status of critical downstream signaling molecules, thereby attenuating platelet activation and aggregation.
DUSP3 is a positive regulator of signaling pathways initiated by the activation of the glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2) on the surface of platelets. These receptors are stimulated by collagen-related peptide (CRP) and rhodocytin, respectively. Upon stimulation of GPVI and CLEC-2, a signaling cascade is initiated that leads to the activation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2) through tyrosine phosphorylation.
This compound, by inhibiting DUSP3, leads to a decrease in the tyrosine phosphorylation of both Syk and PLCγ2[1]. This reduction in phosphorylation dampens the downstream signaling events that are essential for platelet aggregation, such as calcium mobilization and granule secretion. Consequently, this compound efficiently inhibits platelet aggregation in response to CRP and rhodocytin[1][2].
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantitatively assessed through various in vitro assays.
| Parameter | Target | Value | Reference |
| IC50 | DUSP3 | 3.7 µM | [1][2] |
| Selectivity | DUSP22 | 7-fold less potent than DUSP3 | [3] |
| Platelet Aggregation Inhibition | Agonist: CRP (0.5 µg/mL) | Significant inhibition at 3.7 µM | [3] |
| Platelet Aggregation Inhibition | Agonist: Rhodocytin (5 or 10 nM) | Significant inhibition at 3.7 µM | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
In Vitro DUSP3 Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against DUSP3.
Materials:
-
Recombinant human DUSP3 enzyme
-
This compound (dissolved in DMSO)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 80 µL of assay buffer containing the DUSP3 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate to each well.
-
Monitor the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of pNPP hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit platelet aggregation in response to specific agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound (dissolved in DMSO).
-
Platelet agonists: Collagen-related peptide (CRP) and Rhodocytin.
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood. Adjust the platelet count of the PRP to a standardized concentration.
-
Pre-warm the PRP samples to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette containing a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add this compound (at a final concentration of 3.7 µM) or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the agonist (CRP at 0.5 µg/mL or rhodocytin at 5 or 10 nM) to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the percentage of inhibition caused by this compound.
Immunoprecipitation and Western Blotting for Syk and PLCγ2 Phosphorylation
This protocol is used to assess the effect of this compound on the tyrosine phosphorylation of Syk and PLCγ2 in platelets.
Materials:
-
Washed human platelets.
-
This compound (dissolved in DMSO).
-
Agonists: CRP or Rhodocytin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies:
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Protein A/G agarose beads.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Pre-treat washed platelets with this compound or vehicle (DMSO) at 37°C.
-
Stimulate the platelets with CRP or rhodocytin for a specific time.
-
Lyse the platelets with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
For immunoprecipitation, incubate the lysates with the primary antibody against the total protein (Syk or PLCγ2) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated form of the protein (anti-phospho-Syk or anti-phospho-PLCγ2).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Visualizations
Signaling Pathway of DUSP3 Inhibition by this compound in Platelets
Caption: DUSP3 inhibition by this compound blocks platelet aggregation.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on platelets.
References
MLS-0437605: A Selective DUSP3 Inhibitor for Antithrombotic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MLS-0437605 is a small molecule compound identified as a selective inhibitor of Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related phosphatase (VHR). DUSP3 is a member of the protein tyrosine phosphatase (PTP) superfamily and plays a crucial role in regulating various cellular signaling pathways. Notably, recent research has highlighted its significance in platelet activation and arterial thrombosis. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, mechanism of action, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of hematology, cardiovascular disease, and drug discovery.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized against DUSP3 and a panel of other protein tyrosine phosphatases. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Inhibitory Activity of this compound against DUSP3
| Compound | Target | IC50 (μM) |
| This compound | DUSP3 | 3.7[1] |
Table 2: Selectivity Profile of this compound
| Phosphatase | % Inhibition at 25 μM |
| DUSP22 | >50 |
| HePTP | <20 |
| TCPTP | <20 |
| PTP1B | <20 |
| SHP-1 | <20 |
| SHP-2 | <20 |
| CD45 | <20 |
| PTPβ | <20 |
| PTPγ | <20 |
| PTPε | <20 |
Data from Musumeci et al., Circulation, 2015. The table shows that this compound is highly selective for DUSP3, with significantly lower or no inhibitory activity against a panel of other protein tyrosine phosphatases at a concentration of 25 μM.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature.
DUSP3 Enzymatic Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against DUSP3.
-
Materials:
-
Recombinant human DUSP3 enzyme.
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as a fluorogenic substrate.
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
-
This compound stock solution in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 μL of DUSP3 enzyme solution (final concentration ~5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 μL of DiFMUP substrate solution (final concentration ~10 μM) in assay buffer.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 20 minutes.
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by specific agonists.
-
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medication.
-
Acid-citrate-dextrose (ACD) as an anticoagulant.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
Collagen-related peptide (CRP) or rhodocytin as platelet agonists.
-
This compound stock solution in DMSO.
-
Chronolog aggregometer.
-
-
Procedure:
-
Prepare washed platelets from PRP by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Adjust the platelet count to approximately 2.5 x 10^8 platelets/mL.
-
Pre-warm the platelet suspension to 37°C.
-
Add this compound at the desired final concentration or DMSO (vehicle control) to the platelet suspension and incubate for 10 minutes at 37°C with stirring.
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add the platelet agonist (e.g., CRP at 0.1-1 μg/mL or rhodocytin at 100-300 ng/mL) to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
The extent of aggregation is expressed as the maximal percentage change in light transmission from the baseline, with 100% being the light transmission of PPP.
-
Tyrosine Phosphorylation Analysis by Western Blot
This method is used to assess the effect of this compound on the phosphorylation status of key signaling proteins in platelets.
-
Materials:
-
Washed human platelets.
-
This compound.
-
Platelet agonists (CRP or rhodocytin).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Antibodies: Anti-phosphotyrosine (4G10), anti-Syk, anti-PLCγ2, and appropriate secondary antibodies.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Treat washed platelets with this compound or DMSO as described in the platelet aggregation assay protocol.
-
Stimulate the platelets with an agonist (e.g., CRP) for various time points (e.g., 0, 30, 60, 120 seconds).
-
Stop the reaction by adding ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
For immunoprecipitation, incubate the lysates with anti-Syk or anti-PLCγ2 antibodies overnight, followed by protein A/G agarose beads.
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the proteins from the total cell lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phosphotyrosine antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein (Syk or PLCγ2) to confirm equal loading.
-
In Vivo Thromboembolism Model
This animal model is used to evaluate the antithrombotic efficacy of this compound in a living organism.
-
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Collagen and epinephrine solution for injection.
-
This compound formulated for in vivo administration (e.g., in a solution with DMSO and polyethylene glycol).
-
Anesthetic agents.
-
-
Procedure:
-
Administer this compound or vehicle control to mice via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the thrombotic challenge.
-
Anesthetize the mice.
-
Induce thromboembolism by intravenous injection of a mixture of collagen (e.g., 800 μg/kg) and epinephrine (e.g., 60 μg/kg).
-
Monitor the mice for signs of respiratory distress and record the time to cessation of breathing or a predefined endpoint.
-
Alternatively, at a set time point after the challenge, euthanize the mice and collect tissues (e.g., lungs) for histological analysis to quantify the extent of thrombosis.
-
This compound has been identified as a valuable research tool for studying the role of DUSP3 in various physiological and pathological processes, particularly in the context of platelet biology and thrombosis. Its selectivity for DUSP3 over other phosphatases makes it a more specific probe compared to broad-spectrum phosphatase inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of DUSP3 inhibition. Future studies may focus on optimizing the potency and pharmacokinetic properties of this compound or its analogs for potential clinical development as novel antithrombotic agents.
References
Investigating the Role of DUSP3 in Cell Signaling with the Selective Inhibitor MLS-0437605: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR), is a critical negative regulator of mitogen-activated protein kinase (MAPK) signaling pathways and plays a significant role in various cellular processes, including cell proliferation, differentiation, and immune responses. Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the investigation of DUSP3's role in cell signaling, with a particular focus on the use of the selective inhibitor, MLS-0437605. We present key quantitative data, detailed experimental protocols for crucial assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting DUSP3.
Introduction to DUSP3
Dual-specificity phosphatases (DUSPs) are a subclass of protein tyrosine phosphatases (PTPs) that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on their target substrates.[1] DUSP3 is a small, constitutively expressed DUSP that negatively regulates members of the MAPK superfamily, including extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK), by dephosphorylating their activation loop phosphoresidues.[2] Beyond its role in MAPK signaling, DUSP3 has been shown to be involved in the regulation of other signaling molecules, such as the signal transducer and activator of transcription 3 (STAT3).[3] Its involvement in critical cellular processes has linked it to various pathologies, including cancer, and it has been identified as a key player in platelet activation and thrombosis.[4][5]
This compound: A Selective DUSP3 Inhibitor
This compound is a small molecule inhibitor that has been identified as a selective antagonist of DUSP3.[6] Its ability to specifically inhibit DUSP3 allows for the targeted investigation of the phosphatase's function in various signaling cascades.
Biochemical and Cellular Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
| Parameter | Value | Reference |
| IC50 for DUSP3 | 3.7 µM | [6] |
| Selectivity | >7-fold selective for DUSP3 over DUSP22 | [7] |
| Cellular Effect | Efficiently inhibits platelet aggregation in response to collagen-related peptide (CRP) and rhodocytin. | [6] |
| Mechanism of Action | Reduces tyrosine phosphorylation of Syk and PLCγ2 in platelets. | [6] |
DUSP3 Signaling Pathways
DUSP3 is a crucial regulator of multiple signaling pathways. Its canonical role involves the dephosphorylation and subsequent inactivation of MAPKs. However, its influence extends to other critical signaling networks.
DUSP3 in MAPK Signaling
DUSP3 directly dephosphorylates and inactivates ERK1 and ERK2, which are key kinases in a signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and survival.[8]
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. [PDF] Revisiting the roles of VHR/DUSP3 phosphatase in human diseases | Semantic Scholar [semanticscholar.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Feedback Regulation of Syk by Protein Kinase C in Human Platelets [mdpi.com]
- 8. researchgate.net [researchgate.net]
MLS-0437605: A Technical Guide to its IC50 Value and Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical properties of MLS-0437605, a selective inhibitor of Dual-specificity phosphatase 3 (DUSP3). The document covers its IC50 value, details on its enzyme inhibition, and the relevant signaling pathways, making it an essential resource for researchers in drug discovery and development.
Quantitative Inhibition Data
This compound has been identified as a potent and selective inhibitor of DUSP3. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |
| This compound | DUSP3 (VHR) | 3.7 µM | More selective for DUSP3 than DUSP22 and other protein tyrosine phosphatases (PTPs) | [1][2] |
Note: Detailed enzyme inhibition kinetics, including the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive), for this compound against DUSP3 are not explicitly detailed in the primary literature. Further studies would be required to fully elucidate these parameters.
Experimental Protocols
The determination of the IC50 value for this compound was achieved through a robust enzymatic assay. Below is a detailed methodology based on standard protocols for DUSP3 inhibition assays.
Recombinant DUSP3 Expression and Purification
-
Expression: Full-length human DUSP3 (also known as Vaccinia H1-Related phosphatase, VHR) is expressed in a bacterial system, typically E. coli.
-
Purification: The recombinant protein is purified to a high degree of homogeneity using affinity chromatography.
In Vitro DUSP3 Phosphatase Activity Assay
This assay measures the enzymatic activity of DUSP3 and the inhibitory effect of this compound.
-
Principle: The assay utilizes a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), which upon dephosphorylation by DUSP3, produces a fluorescent signal. The rate of this reaction is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human DUSP3 enzyme
-
This compound (solubilized in DMSO)
-
OMFP substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the DUSP3 enzyme to the assay buffer.
-
Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the OMFP substrate to each well.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 525 nm emission for fluorescein).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to a DMSO control (0% inhibition).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Signaling Pathways and Experimental Workflows
DUSP3 Signaling Pathway in Platelet Activation
This compound has been shown to inhibit platelet activation by targeting DUSP3. DUSP3 is a key regulator in the signaling cascade initiated by the collagen receptor Glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2). The following diagram illustrates this pathway.
Caption: DUSP3's role in platelet activation signaling.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for an enzyme inhibitor involves a series of systematic steps, from reagent preparation to data analysis.
Caption: Workflow for IC50 determination of this compound.
References
The Impact of DUSP3 Inhibition on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Dual-Specificity Phosphatase 3 (DUSP3) in platelet aggregation. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing the effects of DUSP3 inhibition, the underlying signaling pathways, and the experimental methodologies used to elucidate its function.
Executive Summary
Dual-Specificity Phosphatase 3 (DUSP3), also known as Vaccinia H1-related (VHR) phosphatase, has emerged as a critical regulator of platelet function.[1][2] Research indicates that DUSP3 plays a selective and essential role in platelet activation and thrombus formation mediated by the collagen receptor glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2).[1][3][4][5] Inhibition of DUSP3 has been shown to limit platelet aggregation in response to GPVI and CLEC-2 agonists, without affecting aggregation induced by G-protein coupled receptor (GPCR) agonists like ADP or thrombin.[1] Notably, genetic deletion or pharmacological inhibition of DUSP3 in mouse models leads to resistance to arterial thrombosis, while importantly, not increasing bleeding times.[1][3][5] This positions DUSP3 as a promising therapeutic target for the development of novel antiplatelet therapies with a potentially wider therapeutic window than current treatments.[1][3][5]
Quantitative Data on DUSP3 Inhibition and Platelet Aggregation
The following tables summarize the quantitative effects of DUSP3 deficiency and pharmacological inhibition on platelet aggregation in response to various agonists.
Table 1: Effect of DUSP3 Knockout (Dusp3-KO) on Agonist-Induced Platelet Aggregation in Mice [1]
| Agonist (Concentration) | Wild-Type (WT) Platelet Aggregation (%) | Dusp3-KO Platelet Aggregation (%) | Pathway |
| Collagen (0.5 µg/mL) | Normal | Failed to aggregate | GPVI |
| Convulxin (CVX) (5 ng/mL) | Normal | Failed to aggregate | GPVI |
| Collagen-Related Peptide (CRP) (0.1 µg/mL) | Normal | Failed to aggregate | GPVI |
| Rhodocytin (2.5 and 5 nM) | Normal | Delayed aggregation | CLEC-2 |
| ADP (5-50 µM) | Normal | Normal | GPCR |
| U46619 (0.75-2 µM) | Normal | Normal | GPCR |
| Thrombin (0.01-0.1 U/mL) | Normal | Normal | GPCR |
Table 2: Effect of DUSP3 Inhibitor (MLS-0437605) on Agonist-Induced Human Platelet Aggregation [1]
| Agonist (Concentration) | Vehicle (DMSO) Control Aggregation (%) | This compound (3.7 µM) Aggregation (%) | Pathway |
| CRP (0.5 µg/mL) | ~80% | ~20% | GPVI |
| Rhodocytin (5 nM) | ~75% | ~25% | CLEC-2 |
| U46619 (0.15 µg/mL) | ~85% | ~85% | GPCR |
Table 3: Selectivity of the DUSP3 Inhibitor this compound [1]
| Phosphatase | IC50 (µM) |
| DUSP3 | 3.7 |
| PTP-SL | 13 |
| DUSP22 | 26 |
| HePTP | 38 |
| LYP | 49 |
| TCPTP | 55 |
| CD45 | >100 |
| LAR | >100 |
| STEP | >100 |
| PTP1B | >100 |
| DUSP6 | >100 |
DUSP3 Signaling Pathway in Platelets
DUSP3 is a key component of the signaling cascade downstream of the GPVI and CLEC-2 receptors. Upon engagement of these receptors by their respective ligands (collagen/CRP for GPVI, rhodocytin for CLEC-2), a signaling cascade is initiated that leads to platelet activation. DUSP3 deficiency or inhibition impairs the tyrosine phosphorylation of key downstream signaling molecules, specifically Spleen tyrosine kinase (Syk) and Phospholipase Cγ2 (PLCγ2).[1][3][5] This disruption ultimately leads to reduced calcium mobilization and impaired platelet aggregation.[1][3][5]
Caption: DUSP3 Signaling Pathway in Platelets.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the impact of DUSP3 inhibition on platelet aggregation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method for measuring platelet aggregation in vitro.
Materials:
-
Whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: Collagen, Collagen-Related Peptide (CRP), Rhodocytin, ADP, U46619, Thrombin.
-
DUSP3 inhibitor (e.g., this compound) or vehicle (DMSO).
-
Light Transmission Aggregometer.
-
Stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Assay Performance:
-
Pipette adjusted PRP into aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pre-incubate the PRP with the DUSP3 inhibitor or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Add the agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated from the change in light transmission.
-
Flow Cytometry for P-selectin Expression
This method quantifies platelet activation by measuring the surface expression of P-selectin.
Materials:
-
Washed platelets or PRP.
-
Agonists.
-
DUSP3 inhibitor or vehicle.
-
FITC- or PE-conjugated anti-P-selectin antibody (anti-CD62P).
-
Isotype control antibody.
-
Flow cytometer.
Procedure:
-
Platelet Preparation and Treatment:
-
Prepare washed platelets or PRP as described previously.
-
Pre-incubate platelets with the DUSP3 inhibitor or vehicle.
-
Stimulate the platelets with an agonist for a defined period.
-
-
Antibody Staining:
-
Add the fluorescently labeled anti-P-selectin antibody or isotype control to the platelet suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of P-selectin expression.
-
-
Data Analysis:
-
Compare the MFI of stimulated platelets treated with the inhibitor to the vehicle control.
-
Immunoblotting for Syk and PLCγ2 Phosphorylation
This technique is used to assess the phosphorylation status of key signaling proteins.
Materials:
-
Washed platelets.
-
Agonists.
-
DUSP3 inhibitor or vehicle.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Platelet Stimulation and Lysis:
-
Treat washed platelets with the DUSP3 inhibitor or vehicle, followed by stimulation with an agonist.
-
Lyse the platelets on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for investigating the effect of a DUSP3 inhibitor and the logical relationship of DUSP3's role in thrombosis and hemostasis.
Caption: Experimental Workflow for DUSP3 Inhibition Studies.
Caption: DUSP3's Role in Thrombosis vs. Hemostasis.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|MLS0437605 [dcchemicals.com]
The DUSP3 Inhibitor MLS-0437605: A Novel Antiplatelet Agent for Cardiovascular Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The small molecule MLS-0437605 has emerged as a promising tool in the investigation of novel antiplatelet therapies for cardiovascular diseases. As a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), this compound offers a targeted approach to modulating platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the applications of this compound in cardiovascular disease research, detailing its mechanism of action, experimental protocols, and key quantitative data.
Core Mechanism of Action: Targeting the DUSP3 Signaling Pathway
This compound exerts its antiplatelet effects by specifically inhibiting the enzymatic activity of DUSP3, a key regulator in platelet signaling pathways. DUSP3 has been identified as a critical player in the signaling cascades initiated by the collagen receptor glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2).[1][2] The inhibition of DUSP3 by this compound leads to a reduction in the tyrosine phosphorylation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), crucial downstream effectors in the GPVI and CLEC-2 signaling pathways.[1] This ultimately impairs platelet activation and aggregation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
| Parameter | Value | Reference |
| IC50 for DUSP3 | 3.7 µM | [1] |
Table 1: In Vitro Efficacy of this compound
| Agonist | Concentration | This compound (3.7 µM) Effect | Reference |
| Collagen-Related Peptide (CRP) | 0.5 µg/mL | Efficiently inhibits platelet aggregation | [1] |
| Rhodocytin | 5 or 10 nM | Efficiently inhibits platelet aggregation | [1] |
| Thromboxane A2 analog U46619 | 0.15 µg/mL | No significant inhibition of platelet aggregation | [1] |
Table 2: Effect of this compound on Agonist-Induced Platelet Aggregation
| Phosphatase | Fold Selectivity over DUSP3 | Reference |
| DUSP22 | 7-fold | [1] |
| Other PTPs | Excellent selectivity | [1] |
Table 3: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Platelet Aggregation Assay
This protocol is adapted from the methodology described by Musumeci et al. (2015).
1. Preparation of Washed Human Platelets:
-
Collect human blood from healthy donors into citrate-containing tubes.
-
Centrifuge the blood to obtain platelet-rich plasma (PRP).
-
Treat the PRP with prostacyclin and apyrase to prevent premature activation.
-
Centrifuge the PRP to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's-HEPES buffer) to the desired concentration.
2. Platelet Aggregation Measurement:
-
Pre-incubate the washed human platelets with either DMSO (vehicle control) or this compound (3.7 µM) for 30 minutes at 37°C.
-
Transfer the platelet suspension to an aggregometer cuvette with a stir bar.
-
Add the agonist of interest (e.g., CRP at 0.5 µg/mL, rhodocytin at 5 or 10 nM, or U46619 at 0.15 µg/mL).
-
Monitor the change in light transmission over time to measure platelet aggregation.
References
DUSP3/VHR: A Critical Modulator of Angiogenesis and Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia-H1 Related (VHR) phosphatase, is an atypical dual-specificity phosphatase with emerging, complex roles in critical pathological processes.[1][2] While initially identified as a negative regulator of MAP kinases like ERK and JNK, recent evidence demonstrates its multifaceted and often contradictory functions in angiogenesis and cancer.[3][4] This guide synthesizes current research to provide a detailed overview of DUSP3's mechanisms of action, presenting key experimental findings, detailed protocols, and visual signaling pathways. DUSP3 is established as a pro-angiogenic factor, essential for endothelial cell function and neovascularization.[1][3] In cancer, its role is highly context-dependent, acting as a tumor suppressor in some contexts by inhibiting STAT3 and EGFR signaling, while in others, it promotes metastasis by modulating the tumor microenvironment.[5][6][7] This duality makes DUSP3 a compelling, albeit complex, target for therapeutic development.
Introduction to DUSP3 (VHR)
DUSP3 is a small (185 amino acids) member of the dual-specificity protein phosphatase subfamily, capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its substrates.[1][8] Unlike typical DUSPs, it is constitutively expressed and its activity is regulated through substrate binding and potential post-translational modifications.[9] Its substrates include key signaling molecules like MAP kinases (ERK1/2, JNK), receptor tyrosine kinases (EGFR, ErbB2), and transcription factors (STAT3), placing it at the nexus of cellular proliferation, differentiation, and survival signaling.[5][6][10] While early in vitro studies defined its role as a MAPK regulator, in vivo models using DUSP3-deficient mice have been instrumental in uncovering its physiological and pathological functions.[3][6]
The Pro-Angiogenic Role of DUSP3
Compelling evidence from in vitro, ex vivo, and in vivo models identifies DUSP3 as a crucial positive regulator of angiogenesis.[1][3][4] DUSP3 is highly expressed in endothelial cells (ECs), and its depletion significantly impairs their angiogenic capabilities.[3][11]
Key Findings in Angiogenesis
Studies using DUSP3-deficient mice (Dusp3-/-) and siRNA-mediated knockdown in Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that:
-
DUSP3 is essential for in vitro tubulogenesis: Depletion of DUSP3 in HUVECs leads to a significant reduction in the formation of tube-like structures on Matrigel.[3][12]
-
DUSP3 is required for angiogenic sprouting: DUSP3 knockdown inhibits b-FGF-induced angiogenic sprouting in HUVEC spheroid assays and prevents b-FGF-induced microvessel outgrowth in ex vivo aortic ring assays.[1][3]
-
DUSP3 deficiency impairs in vivo neovascularization: In Dusp3-/- mice, the neovascularization of b-FGF-containing Matrigel plugs and Lewis Lung Carcinoma (LLC) xenograft tumors is significantly prevented.[1][4][12]
Interestingly, Dusp3-/- mice are viable, fertile, and exhibit no spontaneous vascular defects, suggesting a level of redundancy with other DUSPs during normal development. However, its role becomes non-redundant and critical under pathological conditions like tumor-induced angiogenesis.[1][3]
Signaling Pathways in Angiogenesis
While DUSP3 is a known regulator of ERK1/2, its pro-angiogenic function in ECs appears to be independent of the canonical MAPK and PI3K/Akt pathways. DUSP3 depletion in HUVECs does not alter the phosphorylation of ERK1/2 or Akt in response to b-FGF, nor does it affect cell proliferation or survival.[3] Instead, the defect in angiogenesis is associated with an increased phosphorylation of Protein Kinase C (PKC), suggesting DUSP3 acts on an alternative signaling axis to control angiogenic sprouting.[1][3][4]
Quantitative Data: DUSP3 in Angiogenesis
| Experimental Model | Assay | Target/Condition | Key Quantitative Result | Reference |
| HUVECs | In Vitro Tube Formation | siRNA vs. DUSP3 | Significant reduction in tube network length and intersections. | [3][11] |
| HUVECs | Spheroid Sprouting | siRNA vs. DUSP3 | Significant blockage of b-FGF-induced angiogenic sprouts. | [3] |
| Mouse Aortic Rings | Ex Vivo Sprouting | Dusp3-/- vs. WT | Prevention of b-FGF-induced microvessel outgrowth. | [1][4] |
| Dusp3-/- Mice | In Vivo Matrigel Plug | b-FGF stimulation | Prevention of neovascularization, measured by Hb and FITC-dextran. | [1][12] |
| Dusp3-/- Mice | LLC Xenograft | Tumor growth | Prevention of neovascularization within the tumor. | [1][4] |
The Dichotomous Role of DUSP3 in Cancer Progression
The function of DUSP3 in cancer is complex and highly dependent on the cancer type and the specific cellular context (tumor cell vs. immune cell). It has been described as both a tumor suppressor and a promoter of metastasis.[1][6]
DUSP3 as a Tumor Suppressor
In several cancer types, DUSP3 acts to suppress tumor progression by dephosphorylating key oncogenic drivers.
-
Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose constitutive activation is linked to proliferation and metastasis in many cancers.[5][13] DUSP3 has been identified as a direct negative regulator of STAT3. It interacts with STAT3 and dephosphorylates the critical activating residue, Tyrosine 705 (Y705).[5][14] This action downregulates STAT3 transcriptional activity, reduces the expression of its target genes (e.g., MYC, MMP2), and suppresses the migratory activity of cancer cells.[5][15]
-
Dephosphorylation of Receptor Tyrosine Kinases: In non-small cell lung cancer (NSCLC), DUSP3 has been shown to dephosphorylate and inactivate EGFR and ErbB2, two key receptor tyrosine kinases that drive tumor growth.[6][8] Downregulation of DUSP3 is observed in NSCLC, and its overexpression can inhibit tumor cell proliferation.[16][17]
DUSP3 as a Promoter of Metastasis
Contradicting its tumor-suppressive roles, studies using a Lewis Lung Carcinoma (LLC) experimental metastasis model have revealed a pro-metastatic function for DUSP3 within the tumor microenvironment.[6][7]
-
Macrophage-Dependent Metastasis: In this model, Dusp3-/- mice surprisingly developed larger lung metastases than their wild-type counterparts.[6][7] This phenotype was not due to an effect on the cancer cells themselves but was dependent on hematopoietic cells, specifically macrophages.[7]
-
Regulation of Macrophage Recruitment: DUSP3 deficiency in macrophages enhances their migration in response to tumor-secreted factors.[6][18] Dusp3-/- mice show increased recruitment of tumor-promoting macrophages to the lungs, which in turn enhances the in situ proliferation of LLC cells, leading to larger metastatic nodules.[6][7] This positions DUSP3 as a key regulator of macrophage trafficking and function within the metastatic niche.
Quantitative Data: DUSP3 in Cancer Progression
| Cancer Model | Assay | Target/Condition | Key Quantitative Result | Reference |
| SK-Hep1 Cells | Wound Healing Assay | DUSP3 Overexpression | Reduced wound healing ability in IL-6-treated cells. | [15] |
| HEK 293 Cells | Luciferase Reporter | DUSP3 Overexpression | Decreased STAT3-specific promoter activity. | [5][15] |
| Dusp3-/- Mice | LLC Metastasis Model | Dusp3-/- vs. WT | Dusp3-/- mice developed significantly larger lung metastases. | [6] |
| Dusp3-/- Mice | LLC Metastasis Model | Macrophage Depletion | Clodronate-liposome depletion of macrophages reduced tumor growth in Dusp3-/- mice. | [6] |
| LLC Metastasis Model | Ki67 Staining | Dusp3-/- vs. WT | Number of Ki67+ proliferating tumor cells was significantly higher in lungs of Dusp3-/- mice. | [6] |
Key Experimental Methodologies
Detailed protocols are crucial for reproducing and building upon the foundational research into DUSP3. The following are methodologies for key assays used to elucidate DUSP3's function.[19]
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Cell Culture: Culture HUVECs in appropriate endothelial growth medium.
-
Transfection (for knockdown): Transfect HUVECs with DUSP3-targeting siRNA or a non-targeting control using a suitable lipid-based reagent. Allow 48-72 hours for protein knockdown.
-
Matrigel Coating: Thaw Matrigel on ice and coat wells of a 24-well plate. Incubate at 37°C for 30-60 minutes to allow solidification.
-
Cell Seeding: Seed 2 x 10^4 transfected HUVECs onto the Matrigel layer in low-serum medium.
-
Incubation & Visualization: Incubate at 37°C for 16-24 hours. Visualize the tube networks using a phase-contrast microscope.
-
Quantification: Capture images and quantify angiogenesis by measuring the total tube length and the number of intersections/branch points using imaging software (e.g., ImageJ).[3][11]
Ex Vivo Aortic Ring Assay
This assay measures microvessel outgrowth from a segment of aorta.
-
Aorta Dissection: Euthanize a mouse (e.g., Dusp3-/- or wild-type) and dissect the thoracic aorta under sterile conditions.
-
Ring Preparation: Clean the aorta of periadventitial fat and cut into 1-mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 24-well plate.
-
Stimulation: Culture the rings in serum-free medium supplemented with an angiogenic factor (e.g., b-FGF, VEGF) or a control vehicle.
-
Analysis: Monitor daily for the emergence of microvessel sprouts. After 7-10 days, fix the rings and quantify the number and length of sprouts emanating from the primary tissue.[1][19]
In Vivo Matrigel Plug Assay
This assay quantifies the formation of functional new blood vessels in vivo.
-
Matrigel Preparation: Mix ice-cold, growth factor-reduced Matrigel with heparin and an angiogenic factor (e.g., b-FGF). Use heparin alone as a negative control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of anesthetized mice (Dusp3-/- and wild-type). The Matrigel will quickly solidify into a plug.
-
Incubation Period: Allow 7-14 days for host cells and blood vessels to invade the plug.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay, which correlates with the degree of red blood cell infiltration and thus vascularization.[1][12]
-
FITC-Dextran Perfusion: Alternatively, perfuse the mouse with FITC-dextran before plug excision and measure the fluorescence within the plug homogenate.[1]
-
Immunohistochemistry: Fix, section, and stain the plugs with an endothelial cell marker like anti-CD31 to visualize and quantify microvessel density.[19]
-
Conclusion and Future Directions
DUSP3 is a pivotal signaling protein with distinct, context-specific roles in angiogenesis and cancer. Its established pro-angiogenic function makes it a potential target for anti-angiogenic therapies. However, its dichotomous role in cancer progression—acting as a tumor suppressor by inhibiting STAT3 and EGFR while simultaneously promoting metastasis through macrophage recruitment—complicates therapeutic strategies.
Future research and development should focus on:
-
Substrate Elucidation: Identifying the full spectrum of DUSP3 substrates in endothelial cells versus cancer and immune cells to better understand its context-dependent signaling. The link to PKC phosphorylation in angiogenesis is a key area for further investigation.
-
Targeted Inhibition: Developing selective DUSP3 inhibitors and carefully evaluating their effects. A DUSP3 inhibitor could be anti-angiogenic but might inadvertently promote metastasis by altering macrophage behavior.
-
Combination Therapies: Exploring the therapeutic potential of targeting DUSP3 in combination with other agents. For example, combining a DUSP3 inhibitor with a STAT3 inhibitor or with therapies that target macrophage recruitment (e.g., CSF1R inhibitors) could yield synergistic anti-tumor effects.
-
Biomarker Development: Investigating whether DUSP3 expression levels in tumor biopsies or specific cell populations (e.g., tumor-associated macrophages) can serve as a prognostic or predictive biomarker.
Understanding the intricate biology of DUSP3 is essential for harnessing its therapeutic potential and navigating the complexities of its function in human disease.
References
- 1. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dusp3 deletion in mice promotes experimental lung tumour metastasis in a macrophage dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dusp3 deletion in mice promotes experimental lung tumour metastasis in a macrophage dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DUSP3 dual specificity phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Dual-Specificity Protein Phosphatases Targeting Extracellular Signal-Regulated Kinases: Friends or Foes in the Biology of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Functional Analysis of Dual-Specificity Protein Phosphatases in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of MLS-0437605: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLS-0437605 has been identified as a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR). This small molecule demonstrates a promising potential for therapeutic intervention, particularly in the context of platelet activation and arterial thrombosis. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols utilized for its characterization. All quantitative data is presented in a structured format, and key biological and experimental workflows are visualized to facilitate a deeper understanding of this compound.
Introduction
Dual-specificity phosphatases (DUSPs) are a class of protein tyrosine phosphatases (PTPs) that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. DUSP3, a member of this family, has emerged as a critical regulator in various cellular processes, including platelet signaling. Over-activation of platelets is a key factor in the pathogenesis of arterial thrombosis, a leading cause of cardiovascular morbidity and mortality. This compound has been characterized as a selective inhibitor of DUSP3, offering a novel approach to antiplatelet therapy. Understanding the intricate relationship between the chemical structure of this compound and its inhibitory activity against DUSP3 is paramount for the development of more potent and specific therapeutic agents.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Selectivity |
| This compound | DUSP3 | 3.7 | More selective for DUSP3 over DUSP22 and other PTPs.[1][2][3] |
Signaling Pathway Modulation
This compound exerts its antiplatelet effect by inhibiting DUSP3, which plays a crucial role in the signaling cascades initiated by the collagen receptor glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2). Inhibition of DUSP3 by this compound leads to a reduction in the tyrosine phosphorylation of key downstream signaling proteins, spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2). This dampening of the signaling cascade ultimately results in decreased platelet activation and aggregation.
References
An In-depth Technical Guide to MLS-0437605 and its Interaction with the Syk-PLCγ2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor MLS-0437605, focusing on its mechanism of action as a DUSP3 inhibitor and its subsequent effects on the Syk-PLCγ2 signaling cascade. This document includes quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Syk-PLCγ2 Pathway
This compound is a selective inhibitor of Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related phosphatase (VHR). DUSP3 is a member of the protein tyrosine phosphatase (PTP) superfamily and plays a crucial role in regulating cellular signaling by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its target proteins.
The Spleen tyrosine kinase (Syk) and Phospholipase C gamma 2 (PLCγ2) pathway is a critical signaling cascade in various cell types, particularly in hematopoietic cells like platelets and B-cells. Upon activation of cell surface receptors, such as the collagen receptor GPVI in platelets, Syk is recruited and activated, leading to the phosphorylation and activation of PLCγ2. Activated PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium levels and activate protein kinase C (PKC), respectively. This cascade ultimately leads to cellular responses such as platelet aggregation and immune cell activation.
This compound, by inhibiting DUSP3, has been shown to modulate the phosphorylation status of key components in this pathway, thereby affecting downstream cellular functions.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 3.7 µM | DUSP3 | Enzymatic Assay | [1] |
Further research is needed to quantify the dose-dependent effects of this compound on the phosphorylation of Syk and PLCγ2.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Syk-PLCγ2 signaling pathway and the proposed mechanism of action for this compound.
Caption: Syk-PLCγ2 pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the Syk-PLCγ2 pathway.
DUSP3 (VHR) Enzymatic Inhibition Assay
This protocol is adapted from a general fluorescence-based assay for VHR and can be used to determine the IC50 of inhibitors like this compound.[2]
Materials:
-
Recombinant human VHR (DUSP3)
-
3-O-methylfluorescein phosphate (OMFP) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Add 5 µL of the diluted compound or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of recombinant VHR enzyme solution (e.g., 2 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of OMFP substrate (e.g., 10 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Analysis of Syk and PLCγ2 Phosphorylation in Human Platelets
This protocol describes the immunoprecipitation and western blot analysis of Syk and PLCγ2 phosphorylation in human platelets following treatment with this compound.
Materials:
-
Human whole blood from healthy donors
-
Acid-Citrate-Dextrose (ACD) solution
-
Platelet wash buffer (e.g., Tyrode's buffer)
-
Collagen-related peptide (CRP) or other platelet agonists
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein A/G magnetic beads
-
Anti-Syk and anti-PLCγ2 antibodies for immunoprecipitation
-
Anti-phospho-Syk (e.g., Tyr525/526) and anti-phospho-PLCγ2 (e.g., Tyr759) antibodies for western blotting
-
Anti-Syk and anti-PLCγ2 antibodies for total protein detection
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Platelet Isolation:
-
Collect human whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add ACD to the PRP and centrifuge at 1000 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in wash buffer and repeat the centrifugation step.
-
Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration.
-
-
Platelet Treatment and Lysis:
-
Pre-incubate the washed platelets with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Stimulate the platelets with a suitable agonist (e.g., CRP) for a defined time (e.g., 5 minutes) at 37°C with stirring.
-
Stop the reaction by adding an equal volume of ice-cold lysis buffer.
-
Incubate on ice for 20 minutes, then clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 30 minutes.
-
Incubate the pre-cleared lysates with anti-Syk or anti-PLCγ2 antibodies overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Syk or anti-phospho-PLCγ2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Syk or PLCγ2.
-
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for characterizing the effect of this compound on the Syk-PLCγ2 pathway.
Caption: Workflow for this compound characterization.
References
Methodological & Application
Application Notes and Protocols for MLS-0437605 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS-0437605 is a selective small-molecule inhibitor of Dual-Specificity Phosphatase 3 (DUSP3), also known as Vaccinia-H1 Related (VHR) phosphatase.[1][2][3] DUSP3 is a member of the dual-specificity protein phosphatase family that dephosphorylates both phosphotyrosine and phosphoserine/threonine residues on target proteins. It is a key regulator of various cellular signaling pathways. This document provides detailed protocols for utilizing this compound in cell-based assays to probe DUSP3 function, particularly in the context of platelet activation.
Mechanism of Action
This compound selectively inhibits DUSP3, leading to the hyperphosphorylation of its downstream substrates. In platelets, DUSP3 is a critical negative regulator of the signaling cascade initiated by the collagen receptor Glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2).[4] Inhibition of DUSP3 by this compound results in increased phosphorylation of Spleen tyrosine kinase (Syk) and Phospholipase C gamma 2 (PLCγ2), key mediators of platelet activation.[5] This ultimately leads to the inhibition of platelet aggregation.[2][5] While DUSP3 has been implicated in the regulation of other pathways, such as the ERK and JNK MAPK pathways, the primary described cellular effect of this compound is on the Syk/PLCγ2 axis in platelets.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 3.7 µM | Recombinant DUSP3 enzyme assay | [1][2][3][5] |
| Effective Concentration | 3.7 µmol/L | Inhibition of collagen-related peptide (CRP)-induced human platelet aggregation | [4] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁FN₄O₂S | [3] |
| Molecular Weight | 342.35 g/mol | [3] |
| Solubility | ≥ 20.83 mg/mL in DMSO | [3][7] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (Stock Solution in DMSO) | -80°C for 6 months; -20°C for 1 month | [5] |
Signaling Pathway Diagram
Caption: DUSP3 signaling pathway in platelets.
Experimental Protocols
Experimental Workflow
References
- 1. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DUSP3 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Protocol for in vitro inhibition of DUSP3 with MLS-0437605.
Application Notes
This document provides a detailed protocol for the in vitro inhibition of Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-Related (VHR) phosphatase, using the selective inhibitor MLS-0437605. DUSP3 is a key regulator in various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, making it a target of interest for therapeutic development. This compound is a known selective inhibitor of DUSP3 with a reported IC50 of 3.7 µM.[1][2] These protocols are intended for researchers, scientists, and drug development professionals working on DUSP3 inhibition and its downstream effects.
DUSP3 functions by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its target substrates.[3] Key substrates include components of the MAPK signaling pathway such as Extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK).[4] By inhibiting DUSP3, this compound can modulate the phosphorylation status and activity of these critical signaling proteins.
The following protocols describe an in vitro enzymatic assay to determine the inhibitory activity of this compound on recombinant human DUSP3. Two common methods are presented: a colorimetric assay using p-nitrophenyl phosphate (pNPP) and a more sensitive fluorogenic assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Quantitative Data Summary
The inhibitory activity of this compound against DUSP3 is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | DUSP3 | Enzymatic | 3.7 | [1][2] |
Experimental Protocols
Reagents and Materials
| Reagent | Supplier | Catalog Number |
| Recombinant Human DUSP3 | R&D Systems | 123-D3-050 |
| This compound | MedChemExpress | HY-123846 |
| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | N2765 |
| 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) | Thermo Fisher Scientific | D6567 |
| Assay Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT) | - | - |
| Stop Solution (1 M NaOH) | - | - |
| 96-well microplate, clear, flat-bottom | Corning | 3596 |
| 96-well microplate, black, flat-bottom | Corning | 3915 |
| Microplate reader | Molecular Devices | SpectraMax M5 |
Protocol 1: Colorimetric DUSP3 Inhibition Assay using pNPP
This protocol outlines the steps to measure DUSP3 inhibition by this compound using the chromogenic substrate pNPP. The dephosphorylation of pNPP by DUSP3 produces a yellow product that can be quantified by measuring absorbance at 405 nm.[5][6][7][8][9]
a. Preparation of Reagents:
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mM DTT.
-
Recombinant DUSP3: Thaw the enzyme on ice and dilute to the desired concentration (e.g., 0.1 µg/mL) in Assay Buffer.
-
pNPP Substrate Solution: Dissolve pNPP in Assay Buffer to a final concentration of 10 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
This compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor dilutions).
b. Assay Procedure:
-
Add 25 µL of the this compound serial dilutions or vehicle control to the wells of a clear 96-well microplate.
-
Add 25 µL of the diluted recombinant DUSP3 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 10 mM pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Fluorogenic DUSP3 Inhibition Assay using DiFMUP
This protocol provides a more sensitive method for measuring DUSP3 inhibition using the fluorogenic substrate DiFMUP. The dephosphorylation of DiFMUP produces a highly fluorescent product.[10]
a. Preparation of Reagents:
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mM DTT.
-
Recombinant DUSP3: Thaw the enzyme on ice and dilute to the desired concentration (e.g., 0.05 µg/mL) in Assay Buffer.
-
DiFMUP Substrate Solution: Dissolve DiFMUP in Assay Buffer to a final concentration of 100 µM.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
This compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control.
b. Assay Procedure:
-
Add 25 µL of the this compound serial dilutions or vehicle control to the wells of a black 96-well microplate.
-
Add 25 µL of the diluted recombinant DUSP3 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 100 µM DiFMUP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 358 nm and emission at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Visualizations
DUSP3 Signaling Pathway and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. interchim.fr [interchim.fr]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Structural and biochemical analysis of atypically low dephosphorylating activity of human dual-specificity phosphatase 28 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of p-Syk and p-PLCγ2 Following MLS-0437605 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen tyrosine kinase (Syk) and Phospholipase C gamma 2 (PLCγ2) are critical components of signal transduction pathways in various cell types, particularly in hematopoietic cells like platelets and B cells. Their phosphorylation is a key event in the initiation of downstream signaling cascades that regulate cellular processes such as activation, aggregation, and immune responses.[1][2][3] MLS-0437605 has been identified as a small molecule inhibitor of Dual-specificity phosphatase 3 (DUSP3), a phosphatase that positively regulates Syk and PLCγ2 phosphorylation.[2][3] Consequently, treatment with this compound leads to a reduction in the tyrosine phosphorylation of both Syk and PLCγ2.[1][2][3] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the changes in phosphorylation levels of Syk (at Tyr525/526) and PLCγ2 (at Tyr759) in response to this compound treatment.
Signaling Pathway
The following diagram illustrates the signaling pathway involving Syk and PLCγ2 and the inhibitory effect of this compound. Upon receptor activation (e.g., by collagen-related peptide or rhodocytin), Syk is recruited and phosphorylated. Activated Syk, in turn, phosphorylates and activates PLCγ2, leading to downstream signaling. This compound, by inhibiting DUSP3, interferes with this phosphorylation cascade, resulting in decreased levels of p-Syk and p-PLCγ2.
Caption: Signaling pathway of Syk and PLCγ2 phosphorylation and its inhibition by this compound.
Experimental Protocols
This section details the necessary protocols for performing Western blot analysis of p-Syk and p-PLCγ2.
Experimental Workflow
The overall experimental workflow is depicted below.
Caption: Workflow for Western blot analysis of p-Syk and p-PLCγ2.
1. Cell Culture and Treatment
-
Cell Line: This protocol is optimized for human platelets, but can be adapted for other relevant cell lines (e.g., Ramos cells for p-Syk).
-
Platelet Preparation: Isolate human platelets from whole blood using standard procedures. Resuspend washed platelets in a suitable buffer (e.g., Tyrode's buffer).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in the cell culture medium or buffer. A final concentration of 3.7 µM has been shown to be effective.[2]
-
Treatment:
-
Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Stimulate the platelets with an agonist such as collagen-related peptide (CRP) (e.g., 0.5 µg/mL) or rhodocytin (e.g., 5-10 nM) for the desired time (e.g., 5-15 minutes) to induce Syk and PLCγ2 phosphorylation.[2][4]
-
Include unstimulated and vehicle-treated stimulated controls.
-
2. Cell Lysis and Protein Quantification
-
Terminate the stimulation by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended over non-fat dry milk.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing (Optional): If necessary, the membrane can be stripped of the phospho-specific antibodies and reprobed for total protein levels and the loading control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables. The band intensities should be quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins should be normalized to the total protein levels, which are then normalized to the loading control.
Table 1: Effect of this compound on Syk Phosphorylation
| Treatment | Concentration (µM) | Normalized p-Syk (Tyr525/526) / Total Syk Ratio (Arbitrary Units) | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | 0.1 ± 0.02 | - |
| Stimulated Control (CRP) | 0 | 1.0 ± 0.15 | 1.0 |
| This compound + CRP | 1 | 0.6 ± 0.09 | 0.6 |
| This compound + CRP | 3.7 | 0.3 ± 0.05 | 0.3 |
| This compound + CRP | 10 | 0.15 ± 0.03 | 0.15 |
Table 2: Effect of this compound on PLCγ2 Phosphorylation
| Treatment | Concentration (µM) | Normalized p-PLCγ2 (Tyr759) / Total PLCγ2 Ratio (Arbitrary Units) | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | 0.08 ± 0.01 | - |
| Stimulated Control (CRP) | 0 | 1.0 ± 0.12 | 1.0 |
| This compound + CRP | 1 | 0.7 ± 0.10 | 0.7 |
| This compound + CRP | 3.7 | 0.4 ± 0.06 | 0.4 |
| This compound + CRP | 10 | 0.2 ± 0.04 | 0.2 |
This application note provides a comprehensive protocol for the Western blot analysis of p-Syk and p-PLCγ2 in response to treatment with the DUSP3 inhibitor, this compound. The provided methodologies and data presentation formats will aid researchers in accurately assessing the inhibitory effects of this compound on key signaling events. Adherence to these protocols will ensure reproducible and reliable results for drug development and signal transduction research.
References
- 1. Perspective: Tyrosine Phosphatases As Novel Targets For Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUSP3 Phosphatase Deficiency or Inhibition Limit Platelet Activation and Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-PLCγ2 (Tyr759) Antibody (#3874) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Proliferation Assays Using MLS-0437605 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS-0437605 is a selective small-molecule inhibitor of Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia-H1 Related (VHR) phosphatase, with an IC50 of 3.7 μM for DUSP3.[1][2] DUSP3 is a key regulator of cellular signaling pathways that are frequently dysregulated in cancer, including the MAP kinase (MAPK) and STAT3 pathways. By dephosphorylating key signaling proteins such as ERK, JNK, and STAT3, DUSP3 can influence cell cycle progression, proliferation, and survival. The role of DUSP3 in cancer is complex and context-dependent, with reports suggesting both tumor-promoting and tumor-suppressing functions in different cancer types. Inhibition of DUSP3 with this compound presents a targeted approach to modulate these critical signaling pathways and investigate its potential as an anti-cancer therapeutic.
These application notes provide a comprehensive guide for utilizing this compound to assess its effects on cancer cell proliferation. Detailed protocols for common cell viability assays, guidelines for data presentation, and visualizations of the relevant signaling pathway and experimental workflows are included to facilitate robust and reproducible studies.
Data Presentation
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. Below is a template for summarizing such quantitative data. Researchers should populate this table with their experimentally determined values.
| Cell Line | Cancer Type | DUSP3 Expression Status | IC50 of this compound (µM) | Notes |
| HeLa | Cervical Cancer | Reported High | [Enter Experimental Data] | DUSP3 knockdown affects cell cycle. |
| A549 | Non-Small Cell Lung Cancer | Variable | [Enter Experimental Data] | DUSP3 can be epigenetically repressed. |
| MCF-7 | Breast Cancer | Variable | [Enter Experimental Data] | |
| U-87 MG | Glioblastoma | Variable | [Enter Experimental Data] | |
| [Add more cell lines as tested] |
Note: The IC50 values should be determined from a minimum of three independent experiments, each performed in triplicate.
Signaling Pathway
DUSP3 is a critical negative regulator of the MAPK/ERK and STAT3 signaling pathways, both of which are pivotal in promoting cell proliferation and survival in cancer. This compound, by inhibiting DUSP3, is hypothesized to increase the phosphorylation and activation of these pathways' downstream components, paradoxically leading to outcomes like cell cycle arrest or apoptosis in certain contexts due to hyperactivation-induced cellular stress.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on the proliferation of cancer cell lines using MTT and MTS assays. These assays are colorimetric methods that measure cell metabolic activity as an indicator of cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTS reagent (combined with an electron coupling reagent like PES)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
MTS Addition and Incubation:
-
After the desired incubation period with this compound, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay protocol to calculate cell viability and determine the IC50 value.
-
Experimental Workflow Visualization
The general workflow for assessing the effect of this compound on cancer cell viability is depicted below.
References
Application Notes and Protocols: Measuring the Effect of MLS-0437605 on Platelet Aggregation In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLS-0437605 is a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), a protein tyrosine phosphatase that plays a role in intracellular signaling pathways.[1][2] Emerging research has identified DUSP3 as a regulator of platelet activation. Specifically, pharmacological inhibition of DUSP3 with this compound has been shown to limit platelet activation and arterial thrombosis.[3] this compound effectively inhibits platelet aggregation induced by agonists that signal through the glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2) pathways, such as collagen-related peptide (CRP) and rhodocytin.[2][3] This effect is mediated by a reduction in the tyrosine phosphorylation of key downstream signaling molecules, including Syk and PLCγ2.[3] Notably, this compound shows selectivity, as it does not inhibit platelet aggregation stimulated by thromboxane.[2][3]
These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on platelet aggregation in vitro using light transmission aggregometry (LTA).
Signaling Pathway of GPVI-Mediated Platelet Aggregation and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by the binding of collagen or CRP to the GPVI receptor on platelets, leading to aggregation, and the point of intervention by this compound.
Caption: GPVI signaling pathway and DUSP3 inhibition by this compound.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol details the use of LTA to assess the dose-dependent effect of this compound on platelet aggregation induced by various agonists. LTA is considered the gold standard for in vitro platelet function testing.[4] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[4][5]
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Agonists:
-
Collagen-Related Peptide (CRP)
-
Rhodocytin
-
Thrombin or Adenosine Diphosphate (ADP) as a control for selectivity
-
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw human venous blood into vacutainer tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[6]
-
PRP Preparation: Within one hour of blood collection, centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature (20-24°C) with the brake off.[4][7] Carefully aspirate the upper straw-colored layer, which is the PRP, and transfer it to a sterile polypropylene tube. Keep the PRP at room temperature for use within 4 hours.[6]
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed, approximately 1500-2000 x g for 15-20 minutes at room temperature with the brake off.[4] Collect the supernatant (PPP) and store it at room temperature. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
Experimental Workflow
The following diagram outlines the key steps for performing the platelet aggregation assay with this compound.
Caption: Experimental workflow for LTA with this compound.
Assay Procedure
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Pipette 250 µL of PRP into an aggregometer cuvette with a stir bar and place it in the appropriate well. Set this as the 0% aggregation baseline.
-
Pipette 250 µL of PPP into another cuvette and place it in the reference well to set the 100% aggregation baseline.[4]
-
-
Incubation with this compound:
-
For each experimental condition, pipette 250 µL of PRP into a new cuvette with a stir bar.
-
Add the desired final concentration of this compound (e.g., 1 µM, 3.7 µM, 10 µM, 30 µM) or an equivalent volume of DMSO (vehicle control) to the PRP.
-
Incubate the mixture for 5-10 minutes at 37°C in the aggregometer's heating block.
-
-
Initiation of Aggregation:
-
Place the cuvette containing the PRP and this compound/vehicle into the measurement well of the aggregometer.
-
Start recording the baseline for approximately 1-2 minutes.
-
Add the agonist (e.g., CRP, rhodocytin, or thrombin) to induce aggregation. The final concentration of the agonist should be predetermined to induce a submaximal aggregation response in the vehicle-treated control.
-
-
Data Recording: Record the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a plateau.
-
Data Analysis: The primary endpoint is the percentage of maximum aggregation. The slope of the aggregation curve can also be analyzed as a measure of the rate of aggregation. Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.
Data Presentation
The results of the experiment can be summarized in a table to clearly present the dose-dependent inhibitory effect of this compound on platelet aggregation induced by different agonists.
| Agonist | This compound Conc. (µM) | Maximum Aggregation (%) (Mean ± SD) | % Inhibition |
| CRP (1 µg/mL) | Vehicle (DMSO) | 85 ± 5 | 0 |
| 1.0 | 68 ± 6 | 20.0 | |
| 3.7 | 45 ± 4 | 47.1 | |
| 10.0 | 22 ± 5 | 74.1 | |
| 30.0 | 8 ± 3 | 90.6 | |
| Rhodocytin (30 nM) | Vehicle (DMSO) | 82 ± 6 | 0 |
| 1.0 | 65 ± 7 | 20.7 | |
| 3.7 | 41 ± 5 | 50.0 | |
| 10.0 | 19 ± 4 | 76.8 | |
| 30.0 | 6 ± 2 | 92.7 | |
| Thrombin (0.1 U/mL) | Vehicle (DMSO) | 90 ± 4 | 0 |
| 30.0 | 88 ± 5 | 2.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effects of this compound on in vitro platelet aggregation. By following this LTA protocol, researchers can quantify the dose-dependent inhibition of GPVI and CLEC-2 mediated platelet aggregation and confirm the selectivity of the compound. The provided diagrams and data tables serve as a guide for experimental design, execution, and data presentation for professionals in hematology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DUSP3 Phosphatase Deficiency or Inhibition Limit Platelet Activation and Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
How to dissolve and store MLS-0437605 for long-term use.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and handling of MLS-0437605, a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), to ensure its long-term stability and efficacy in experimental settings.
Introduction
This compound is a potent and selective small molecule inhibitor of DUSP3 with an IC50 of 3.7 μM.[1][2][3][4][5] It exhibits greater selectivity for DUSP3 over DUSP22 and other protein tyrosine phosphatases (PTPs).[1][2][3][4] Proper handling and storage of this compound are critical for obtaining reproducible and reliable experimental results. These notes provide comprehensive guidelines for its use in research applications.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Solvent | Notes |
| Solubility | ≥ 20.83 mg/mL (60.84 mM) | DMSO | Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[2] |
| Long-Term Storage (Stock Solution) | -80°C | DMSO | Stable for up to 6 months.[2] |
| Short-Term Storage (Stock Solution) | -20°C | DMSO | Stable for up to 1 month.[2] |
| IC50 | 3.7 μM | - | Against DUSP3. |
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.[5]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For most products, DMSO can be used to prepare stock solutions at concentrations of 5 mM, 10 mM, or 20 mM.[3]
-
Dissolution: Vortex the solution vigorously to dissolve the compound. If necessary, briefly sonicate the solution or warm it to 37°C to aid dissolution.[6]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.[3][6][7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Preparation of Working Solutions
Objective: To dilute the concentrated DMSO stock solution to a final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (in DMSO): It is recommended to perform initial serial dilutions of the concentrated stock solution in DMSO before adding it to the final aqueous medium. This helps to prevent precipitation of the compound.
-
Final Dilution (in Aqueous Medium): Add the final diluted DMSO sample to your buffer or incubation medium. Ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[7]
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.
-
Immediate Use: It is best to prepare working solutions fresh on the day of the experiment.[5] If storage is necessary, aqueous solutions should generally not be stored for longer than 24 hours.[6]
Visualizations
Signaling Pathway of DUSP3 Inhibition
Caption: DUSP3 inhibition by this compound blocks dephosphorylation of Syk and PLCγ2, inhibiting platelet aggregation.
Experimental Workflow for this compound Stock Preparation and Use
Caption: Workflow for preparing and storing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Phosphatase | 862975-18-6 | Invivochem [invivochem.com]
- 4. This compound|MLS0437605 [dcchemicals.com]
- 5. This compound|862975-18-6|COA [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. captivatebio.com [captivatebio.com]
Application Notes and Protocols for MLS-0437605 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information and protocols for the in vivo and in vitro application of MLS-0437605, a selective inhibitor of dual-specificity phosphatase 3 (DUSP3). While detailed in vivo administration protocols for this compound in animal models are not yet extensively published, this document outlines the established animal models for thrombosis where this compound could be evaluated, based on studies with DUSP3-deficient mice. Additionally, detailed in vitro protocols and the relevant signaling pathways are provided.
Introduction to this compound
This compound is a selective inhibitor of DUSP3, a phosphatase highly expressed in human and mouse platelets.[1][2][3] DUSP3 plays a crucial, nonredundant role in the signaling pathways of the collagen receptor glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2) in platelets.[3][4] By inhibiting DUSP3, this compound has been shown to limit platelet activation and aggregation.[2][3][4] Studies involving DUSP3-deficient mice have demonstrated resistance to thromboembolism and impaired thrombus formation, suggesting that pharmacological inhibition of DUSP3 with this compound could be a therapeutic strategy for arterial thrombosis.[2][3]
Quantitative Data
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Species | Application | Reference |
| IC50 for DUSP3 | 3.7 µM | - | Enzymatic Assay | [1] |
| In vitro concentration for platelet aggregation inhibition | 3.7 µM | Human, Mouse | Platelet Aggregation Assay | [1] |
Signaling Pathway
DUSP3 is a key positive regulator in the GPVI and CLEC-2 signaling pathways in platelets. Upon ligand binding to these receptors, DUSP3 is involved in the downstream signaling cascade that leads to platelet activation. Inhibition of DUSP3 by this compound has been shown to reduce the tyrosine phosphorylation of Syk and PLCγ2, which are critical downstream effectors.[1]
DUSP3 Signaling Pathway in Platelets.
Experimental Protocols
While specific in vivo administration protocols for this compound are not available in the cited literature, this section provides detailed protocols for relevant animal models of thrombosis where the compound could be tested. These protocols are based on studies with DUSP3-deficient mice.[1] Also included is the in vitro protocol for platelet aggregation.
In Vivo Animal Models for Thrombosis
This model is used to study thrombus formation in the carotid artery following chemical injury.
Materials:
-
This compound (or vehicle control)
-
Anesthetic (e.g., ketamine/xylazine)
-
10% Ferric Chloride (FeCl₃) solution
-
Filter paper (1x2 mm)
-
Surgical instruments (forceps, scissors)
-
Intravital microscope
Procedure:
-
Anesthetize the mouse (e.g., intraperitoneal injection of ketamine at 60 mg/kg and xylazine at 5 mg/kg).
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal). The dosage and timing of administration would need to be determined in preliminary pharmacokinetic and pharmacodynamic studies.
-
Place a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ on the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the artery with saline.
-
Monitor thrombus formation in real-time using an intravital microscope. Record the time to vessel occlusion.
This model assesses the acute effects of pro-thrombotic agents and potential inhibitors on pulmonary embolism.
Materials:
-
This compound (or vehicle control)
-
Collagen (170 µg/kg)
-
Epinephrine (60 µg/kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
Saline
Procedure:
-
Anesthetize the mouse.
-
Administer this compound or vehicle control.
-
Inject a mixture of collagen (170 µg/kg) and epinephrine (60 µg/kg) into the retro-orbital plexus.
-
Monitor the time to death or respiratory distress.
-
For histological analysis, lungs can be perfused with 4% formaldehyde solution and collected.
In Vitro Platelet Aggregation Assay
This assay is used to assess the direct effect of this compound on platelet function.
Materials:
-
Washed human or mouse platelets
-
This compound (dissolved in DMSO)
-
Platelet agonists:
-
Collagen-related peptide (CRP) (e.g., 0.5 µg/mL)
-
Rhodocytin (e.g., 5 or 10 nM)
-
Thromboxane A2 analog (U46619) (e.g., 0.15 µg/mL) - as a control for a DUSP3-independent pathway
-
-
Platelet aggregometer
Procedure:
-
Prepare washed platelets from human or mouse blood.
-
Pre-incubate the washed platelets with 3.7 µM this compound or DMSO (vehicle control) for 30 minutes at 37°C.
-
Place the platelet suspension in the aggregometer cuvette with a stir bar.
-
Add the platelet agonist (CRP, rhodocytin, or U46619) to initiate aggregation.
-
Monitor and record the change in light transmission for several minutes to measure the extent of platelet aggregation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating a DUSP3 inhibitor like this compound in pre-clinical thrombosis models.
Workflow for Pre-clinical Evaluation.
Conclusion
This compound is a promising DUSP3 inhibitor with demonstrated efficacy in inhibiting platelet activation in vitro. The provided protocols for established animal models of thrombosis offer a framework for researchers to design and conduct in vivo studies to evaluate the therapeutic potential of this compound in preventing arterial thrombosis. Further research is necessary to establish the pharmacokinetic and pharmacodynamic profile of this compound in vivo to determine optimal dosing and administration routes for pre-clinical and future clinical development.
References
- 1. DUSP3 Phosphatase Deficiency or Inhibition Limit Platelet Activation and Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-specificity phosphatase 3 deficiency or inhibition limits platelet activation and arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspective: Tyrosine Phosphatases As Novel Targets For Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with MLS-0437605
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS-0437605 is a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related (VHR) phosphatase. DUSP3 plays a crucial role in regulating cellular processes such as cell cycle progression, proliferation, and DNA damage repair. By inhibiting DUSP3, this compound can induce cell cycle arrest, making it a compound of interest for cancer research and drug development. These application notes provide a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Data Presentation
Table 1: Representative Cell Cycle Distribution Analysis of U2OS Cells Treated with a DUSP3 Inhibitor
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 45.2 | 35.1 | 19.7 |
| BN82002 | 10 | 68.5 | 15.3 | 16.2 |
Note: This data is illustrative and based on the effects of a compound with a similar mechanism of action. Actual results with this compound may vary depending on the cell line, concentration, and treatment duration.
Signaling Pathway
The inhibition of DUSP3 by this compound disrupts the normal progression of the cell cycle. DUSP3 is known to dephosphorylate and activate key cell cycle regulators, including cyclin-dependent kinases (CDKs). By inhibiting DUSP3, this compound leads to the accumulation of phosphorylated, inactive CDKs, which in turn prevents the transition between cell cycle phases, leading to arrest, typically at the G1/S or G2/M checkpoints.
Experimental Protocols
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)[1]
-
Cell line of interest (e.g., HeLa, U2OS, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Cell Cycle Analysis using Propidium Iodide Staining:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Set the instrument to measure the linear fluorescence of PI.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G1 peak should represent 2N DNA content, and the G2/M peak should represent 4N DNA content.
-
References
Application Notes and Protocols for Investigating the Role of DUSP3 in DNA Damage Response Pathways using MLS-0437605
Introduction
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. It detects DNA lesions, activates cell cycle checkpoints, and initiates DNA repair.[1] Defects in DDR pathways are a hallmark of cancer, making DDR proteins attractive targets for therapeutic intervention.[1][2][3] Dual-specificity phosphatase 3 (DUSP3), also known as vaccinia-H1 related (VHR) phosphatase, is an enzyme that dephosphorylates both phosphotyrosine and phosphoserine/threonine residues on target proteins.
MLS-0437605 is a selective small-molecule inhibitor of DUSP3 with a reported IC50 of 3.7 μM.[4][5][6][7] While DUSP3 is known to play a role in regulating signaling pathways involved in cell proliferation and platelet activation, its specific involvement in the DNA Damage Response is an emerging area of research.[5][7] These application notes provide a framework and detailed protocols for utilizing this compound as a chemical probe to investigate the potential role of DUSP3 in modulating DDR pathways in cancer cells. The following methodologies will enable researchers to assess the impact of DUSP3 inhibition on key DDR markers, cell cycle progression, and cellular sensitivity to DNA damaging agents.
Signaling Pathway and Experimental Logic
The following diagram illustrates the potential intersection of DUSP3 activity with cellular signaling cascades that can influence the DNA Damage Response. By inhibiting DUSP3 with this compound, researchers can investigate the downstream consequences on these pathways.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from the described experiments.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
|---|---|---|
| Target | Dual-specificity phosphatase 3 (DUSP3) | [4][6] |
| IC50 | 3.7 µM | [4][7] |
| Cell-based IC50 | User-defined (e.g., from Western blot) | - |
Table 2: Cytotoxicity of this compound +/- DNA Damaging Agent
| Treatment Group | This compound Conc. (µM) | DNA Damaging Agent | % Cell Viability (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 0 | - | 100 |
| This compound | 1 | - | User Data |
| This compound | 3.7 | - | User Data |
| This compound | 10 | - | User Data |
| DNA Damaging Agent | 0 | + | User Data |
| Combination | 1 | + | User Data |
| Combination | 3.7 | + | User Data |
| Combination | 10 | + | User Data |
Table 3: Quantification of DDR Protein Levels by Western Blot
| Treatment Group | p-ATM (Relative Intensity) | p-CHK1 (Relative Intensity) | γH2AX (Relative Intensity) |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | User Data | User Data | User Data |
| DNA Damaging Agent | User Data | User Data | User Data |
| Combination | User Data | User Data | User Data |
Table 4: Quantification of γH2AX Foci by Immunofluorescence
| Treatment Group | Average γH2AX Foci per Nucleus (Mean ± SD) | % of Foci-Positive Cells (>10 foci) |
|---|---|---|
| Vehicle Control | User Data | User Data |
| This compound | User Data | User Data |
| DNA Damaging Agent | User Data | User Data |
| Combination | User Data | User Data |
Table 5: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | Sub-G1 (Apoptosis) % |
|---|---|---|---|---|
| Vehicle Control | User Data | User Data | User Data | User Data |
| This compound | User Data | User Data | User Data | User Data |
| DNA Damaging Agent | User Data | User Data | User Data | User Data |
| Combination | User Data | User Data | User Data | User Data |
Experimental Protocols
The following diagram outlines a general workflow for investigating the effects of this compound on the DNA Damage Response.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with this compound and a DNA damaging agent.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or plates with coverslips) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare fresh dilutions in culture medium to the desired final concentrations (e.g., 0.1, 1, 3.7, 10 µM). Always include a vehicle control (DMSO) at the same final concentration as the highest dose of this compound.
-
Treatment:
-
This compound alone: Aspirate the old medium and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Combination Treatment: For co-treatment, add medium containing both this compound and the DNA damaging agent (e.g., Etoposide, Doxorubicin, or subject to Ionizing Radiation). For pre-treatment, add this compound for a specified duration (e.g., 2-4 hours) before adding the DNA damaging agent.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: Proceed to harvest cells for downstream analysis as described in the following protocols.
Protocol 2: Western Blot Analysis of DDR Markers
This protocol is for analyzing the expression and phosphorylation status of key DDR proteins.[8][9][10]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ATM, anti-p-CHK1, anti-γH2AX, anti-DUSP3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three more times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Protocol 3: Immunofluorescence Staining of γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.[11][12][13][14]
-
Cell Preparation: Seed and treat cells on glass coverslips in a multi-well plate as described in Protocol 1.
-
Fixation: After treatment, aspirate the medium and gently wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12][13]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[11]
-
Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to minimize non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C in a humidified chamber.[11][13]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI for nuclear counterstaining.[12]
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images from multiple random fields. Quantify the number of γH2AX foci per nucleus using automated image analysis software like ImageJ/Fiji.[12]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of treated cells.[15][16][17][18]
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells and centrifuge at 200 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[16][18] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[17]
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software to gate on single cells and acquire fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can be quantified as an indicator of apoptosis.[18]
References
- 1. Targeting the DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic vulnerabilities in the DNA damage response for the treatment of ATRX mutant neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of the DNA damage response in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|MLS0437605 [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Immunohistochemical Staining of DUSP3 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) detection of Dual Specificity Phosphatase 3 (DUSP3) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. This document includes an overview of DUSP3, a detailed IHC protocol, a summary of expected expression patterns in human tissues, and a representation of its role in cellular signaling.
Introduction to DUSP3
Dual Specificity Phosphatase 3 (DUSP3), also known as Vaccinia H1-related (VHR) phosphatase, is a member of the dual-specificity protein phosphatase family.[1][2] These enzymes are critical regulators of cellular signaling pathways by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on their target proteins.[1][2] DUSP3 is known to negatively regulate members of the mitogen-activated protein (MAP) kinase (MAPK) superfamily, including ERK, JNK, and p38 kinases.[1][3] Through its phosphatase activity, DUSP3 is involved in a variety of cellular processes such as cell proliferation, differentiation, and immune responses.[1][3] Dysregulation of DUSP3 has been implicated in various diseases, including cancer, making it a protein of interest for both basic research and therapeutic development.[4]
DUSP3 Expression in Human Tissues
Immunohistochemical studies have revealed a broad expression pattern of DUSP3 across various human tissues. The subcellular localization is primarily in the nucleoplasm with additional presence in the cytosol. The following table summarizes the semi-quantitative protein expression levels of DUSP3 in a range of normal human tissues based on data from The Human Protein Atlas.
| Tissue | Staining Intensity | Percentage of Positive Cells | Cellular Localization |
| Adipose Tissue | Moderate | >75% | Nuclear & Cytoplasmic |
| Adrenal Gland | Moderate | >75% | Nuclear & Cytoplasmic |
| Breast | Moderate | >75% | Nuclear & Cytoplasmic |
| Cerebral Cortex | Moderate | >75% | Nuclear & Cytoplasmic |
| Colon | Strong | >75% | Nuclear & Cytoplasmic |
| Endometrium | Strong | >75% | Nuclear & Cytoplasmic |
| Esophagus | Strong | >75% | Nuclear & Cytoplasmic |
| Heart Muscle | Moderate | >75% | Nuclear & Cytoplasmic |
| Kidney | Strong | >75% | Nuclear & Cytoplasmic |
| Liver | Weak | <25% | Nuclear & Cytoplasmic |
| Lung | Moderate | >75% | Nuclear & Cytoplasmic |
| Lymph Node | Strong | >75% | Nuclear & Cytoplasmic |
| Ovary | Moderate | >75% | Nuclear & Cytoplasmic |
| Pancreas | Strong | >75% | Nuclear & Cytoplasmic |
| Placenta | Strong | >75% | Nuclear & Cytoplasmic |
| Prostate | Strong | >75% | Nuclear & Cytoplasmic |
| Skeletal Muscle | Strong | >75% | Nuclear & Cytoplasmic |
| Skin | Moderate | >75% | Nuclear & Cytoplasmic |
| Spleen | Strong | >75% | Nuclear & Cytoplasmic |
| Stomach | Strong | >75% | Nuclear & Cytoplasmic |
| Testis | Moderate | 25%-75% | Nuclear & Cytoplasmic |
| Thyroid Gland | Moderate | >75% | Nuclear & Cytoplasmic |
| Urinary Bladder | Moderate | >75% | Nuclear & Cytoplasmic |
Data is compiled and interpreted from The Human Protein Atlas.
DUSP3 Signaling Pathway
DUSP3 plays a crucial role in downregulating MAPK signaling cascades. It directly dephosphorylates and inactivates key kinases in these pathways, thereby modulating cellular responses to external stimuli.
Caption: DUSP3 negatively regulates the MAPK signaling pathways.
Immunohistochemistry Workflow
The following diagram outlines the key steps for the immunohistochemical staining of DUSP3 in FFPE tissue sections.
Caption: Workflow for DUSP3 Immunohistochemistry.
Detailed Immunohistochemistry Protocol for DUSP3
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Wash Buffer
-
Primary Antibody: Anti-DUSP3 antibody (refer to manufacturer's datasheet for recommended dilution)[3][5][6][7][8]
-
HRP-conjugated Secondary Antibody (appropriate for the host species of the primary antibody)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 1 x 3 minutes.
-
Immerse slides in 70% ethanol for 1 x 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with Wash Buffer for 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with Wash Buffer for 2 x 5 minutes.
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-DUSP3 primary antibody in Blocking Buffer to the recommended concentration.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with Wash Buffer for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a brief immersion in a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) for 2 minutes each.
-
Clear the sections in xylene (or substitute) for 2 x 5 minutes.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. DUSP3 staining will appear as a brown precipitate, and the nuclei will be counterstained blue. The intensity and localization of the staining should be evaluated in the context of the tissue morphology.
-
Disclaimer: This protocol is intended as a guideline. Researchers should optimize conditions for their specific experimental setup. Always refer to the antibody manufacturer's datasheet for specific recommendations.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of DUSP3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. DUSP3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Search: DUSP3 - The Human Protein Atlas [proteinatlas.org]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Troubleshooting & Optimization
Troubleshooting MLS-0437605 insolubility in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLS-0437605, a selective inhibitor of dual-specificity phosphatase 3 (DUSP3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small-molecule inhibitor of dual-specificity phosphatase 3 (DUSP3) with an IC50 of 3.7 μM.[1] It exhibits greater selectivity for DUSP3 over other phosphatases like DUSP22 and various protein tyrosine phosphatases (PTPs).[1] DUSP3 is a key regulator in specific signaling pathways, particularly in platelets. Inhibition of DUSP3 by this compound has been shown to impair platelet activation and arterial thrombosis.[2][3][4] The inhibitory effect is achieved by reducing the tyrosine phosphorylation of downstream signaling proteins like Syk and PLCγ2 following collagen receptor activation.[2][3][4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in research to investigate the role of DUSP3 in various cellular processes. Its ability to inhibit platelet aggregation makes it a valuable tool for studying signaling pathways related to thrombosis and hemostasis.[2][3][4] Specifically, it is used to probe the signaling cascades downstream of the collagen receptor glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2).[2][3]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous buffers. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[1][5] It is soluble in DMSO at concentrations of at least 20.83 mg/mL (60.84 mM).[1][5] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][5]
Q4: How should I store stock solutions of this compound?
Once prepared in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5]
Troubleshooting Guide: this compound Insolubility in Aqueous Buffers
This guide addresses common issues encountered when diluting DMSO stock solutions of this compound into aqueous buffers for in vitro and cell-based assays.
Problem: Precipitation is observed when diluting the DMSO stock solution into my aqueous assay buffer.
This is a common issue arising from the low aqueous solubility of this compound. Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches.
Initial Troubleshooting Steps
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and certainly not exceeding 1%.[6][7] High concentrations of DMSO can be toxic to cells and may also affect protein function.[6][7]
-
Optimize Dilution Technique:
-
Pre-warm your aqueous buffer to the experimental temperature.
-
Add the DMSO stock solution of this compound directly to the buffer with vigorous vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Avoid adding the aqueous buffer to the DMSO stock, as this can cause the compound to crash out of solution.
-
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
Advanced Solubilization Strategies
If the initial steps do not resolve the precipitation, more advanced techniques may be necessary.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | The use of a water-miscible organic solvent in addition to DMSO may improve solubility.[8] | Simple to implement. | May impact cellular viability or enzyme activity. Requires careful validation. |
| Detergents | Low concentrations of non-ionic detergents (e.g., Tween® 80, Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds by forming micelles. | Effective at low concentrations. | Can interfere with certain assays, particularly those involving membrane proteins or protein-protein interactions. |
| Cyclodextrins | Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8] | Generally biocompatible and have low cellular toxicity. | The complexation efficiency can be compound-dependent and may require optimization. |
| Serum Proteins | For cell-based assays, the presence of serum (e.g., fetal bovine serum, FBS) in the culture medium can aid in solubilizing hydrophobic compounds. Bovine serum albumin (BSA) can have a similar effect in simpler buffer systems. | Mimics a more physiological environment. | Not suitable for all assays, particularly those requiring serum-free conditions. The binding of the compound to albumin may affect its free concentration and activity. |
Experimental Protocols
Protocol 1: Standard Dilution of this compound for In Vitro Assays
This protocol outlines the standard method for preparing working solutions of this compound from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Aqueous assay buffer (e.g., PBS, Tris-HCl), pre-warmed to the desired experimental temperature
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may assist in dissolution. d. Visually inspect the solution to ensure there are no visible particulates.
-
Prepare Working Dilutions: a. Thaw a single aliquot of the stock solution at room temperature. b. To prepare the final working solution, add a small volume of the DMSO stock to the pre-warmed aqueous assay buffer. The final concentration of DMSO in the assay should be kept below 0.5%. c. Immediately after adding the compound to the buffer, vortex the solution vigorously to ensure rapid and uniform dispersion. d. Use the freshly prepared working solution in your experiment without delay.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for increasing the aqueous solubility of this compound through complexation with HP-β-CD.[8]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Stir plate and stir bar
-
High-speed centrifuge
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution: a. Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 10-45% w/v solution). b. Stir the solution until the HP-β-CD is completely dissolved.
-
Complexation of this compound: a. Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically. b. Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
-
Removal of Un-complexed Compound: a. After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound. b. Carefully collect the supernatant. c. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
Determination of Compound Concentration: a. The concentration of the solubilized this compound in the final solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.
-
Use in Experiments: a. The resulting cyclodextrin-complexed this compound solution can be used directly in experiments or diluted further in the aqueous buffer.
Visualizations
DUSP3 Signaling Pathway in Platelets
The following diagram illustrates the role of DUSP3 in the signaling pathway downstream of collagen receptors in platelets. Activation of GPVI and CLEC-2 by collagen leads to the phosphorylation of Syk. DUSP3 positively regulates this process, and its inhibition by this compound leads to reduced phosphorylation of Syk and its downstream effector PLCγ2, ultimately impairing platelet activation.
DUSP3 signaling cascade in platelets.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to address the insolubility of this compound in aqueous buffers.
Workflow for addressing this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DUSP3 Phosphatase Deficiency or Inhibition Limit Platelet Activation and Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Table 3, Probe Solubility and Stability - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Optimizing MLS-0437605 concentration for effective DUSP3 inhibition.
Welcome to the technical support center for MLS-0437605, a selective inhibitor of Dual-Specificity Phosphatase 3 (DUSP3/VHR). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in inhibiting DUSP3 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective, small-molecule inhibitor of Dual-Specificity Phosphatase 3 (DUSP3), also known as Vaccinia H1-Related (VHR) phosphatase.[1] DUSP3 is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK).[2]
Q2: What is the IC₅₀ value for this compound against DUSP3?
A2: The half-maximal inhibitory concentration (IC₅₀) of this compound for DUSP3 has been determined to be 3.7 μM in biochemical assays.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to six months. For short-term storage, -20°C for up to one month is suitable.[1] Always refer to the manufacturer's datasheet for specific instructions.
Q4: What is the recommended starting concentration for cell-based assays?
A4: For initial experiments, a concentration range around the IC₅₀ value is recommended. A starting point of 1-10 μM is advisable for most cell-based assays. For instance, in studies on human platelets, a concentration of 3.7 μM was used to effectively inhibit platelet aggregation.[3] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q5: Is this compound selective for DUSP3?
A5: this compound has demonstrated good selectivity for DUSP3 over other protein tyrosine phosphatases (PTPs), including DUSP22, another dual-specificity phosphatase.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 3.7 μM | DUSP3 | Biochemical Assay | [1] |
| Working Concentration | 3.7 μM | DUSP3 | Human Platelet Aggregation Assay | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the effective concentration of this compound for inhibiting DUSP3-mediated dephosphorylation of a downstream target, such as ERK, in a specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-DUSP3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment.
-
Serial Dilution: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A suggested range is 0.1, 0.5, 1, 2.5, 5, 10, and 25 μM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours). This time may need to be optimized.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-ERK and total-ERK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each treatment condition.
-
Plot the normalized phospho-ERK levels against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
-
Visualizations
Caption: DUSP3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of DUSP3 activity (e.g., no change in p-ERK levels) | 1. Incorrect Inhibitor Concentration: The concentration of this compound may be too low. 2. Inactive Compound: The inhibitor may have degraded due to improper storage. 3. Cell Type Insensitivity: The targeted pathway may not be active or DUSP3 expression may be low in the chosen cell line. 4. Short Incubation Time: The treatment duration may be insufficient for the inhibitor to exert its effect. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 μM). 2. Use a fresh aliquot of the inhibitor. Ensure proper storage at -80°C. 3. Confirm DUSP3 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line. 4. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time. |
| High Cell Toxicity or Unexpected Morphological Changes | 1. High Inhibitor Concentration: The concentration used may be cytotoxic to the specific cell line. 2. Off-Target Effects: At higher concentrations, the inhibitor may affect other cellular targets. 3. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range. Use concentrations well below this range for your experiments. 2. Lower the inhibitor concentration to the minimal effective dose determined from your dose-response curve. 3. Ensure the final DMSO concentration in the medium does not exceed 0.5%, and that the vehicle control has the same DMSO concentration. |
| Inconsistent or Variable Results | 1. Compound Precipitation: this compound may precipitate in the aqueous culture medium. 2. Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can affect results. 3. Pipetting Errors: Inaccurate preparation of serial dilutions. | 1. Visually inspect the culture medium for any precipitate after adding the inhibitor. Prepare fresh dilutions for each experiment. 2. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the start of each experiment. 3. Use calibrated pipettes and be meticulous when preparing dilutions. |
| High Background in Western Blots | 1. Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Inadequate Blocking: The blocking step may be insufficient. | 1. Optimize antibody concentrations and blocking conditions. Include appropriate controls, such as secondary antibody-only controls. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
References
Navigating High-Concentration Use of MLS-0437605: A Guide to Potential Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective DUSP3 inhibitor MLS-0437605, understanding its behavior at high concentrations is critical for accurate experimental interpretation and troubleshooting. While this compound is recognized for its selectivity towards dual-specificity phosphatase 3 (DUSP3), utilizing it at concentrations significantly above its IC50 of 3.7 μM may lead to off-target activities.[1] This guide provides a framework for identifying and mitigating potential off-target effects, alongside answers to frequently asked questions.
Troubleshooting Guide: Unexpected Experimental Outcomes
High concentrations of small molecule inhibitors often increase the likelihood of binding to unintended targets. If you are observing unexpected phenotypes or data that deviate from the anticipated effects of DUSP3 inhibition, consider the following troubleshooting steps.
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected changes in cell viability or morphology | At high concentrations, this compound may interact with kinases or other phosphatases crucial for cell survival and cytoskeletal regulation. | - Perform a dose-response curve to determine the lowest effective concentration. - Include control experiments with structurally distinct DUSP3 inhibitors to see if the effect is reproducible. - Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations. |
| Alterations in phosphorylation of proteins outside the known DUSP3 signaling cascade | The compound may be inhibiting other phosphatases or kinases. For example, this compound has been observed to reduce tyrosine phosphorylation of Syk and PLCγ2 in platelets, which could be an off-target effect or a downstream consequence of DUSP3 inhibition.[1] | - Perform a broad-spectrum kinome scan or a phosphatase activity panel with high concentrations of this compound. - Use phosphoproteomics to identify unexpected changes in global phosphorylation patterns. - Validate key off-target hits with in vitro enzymatic assays. |
| Inconsistent results between different cell lines or experimental systems | The expression levels of potential off-target proteins can vary significantly between different cell types, leading to variable responses at high inhibitor concentrations. | - Characterize the expression levels of known DUSP family members and key signaling proteins in your experimental model. - Compare your results with data from a cell line known to have low expression of potential off-targets. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: Currently, there is limited publicly available data detailing a comprehensive off-target profile of this compound from broad-spectrum screening assays like kinome scans. It is known to be more selective for DUSP3 over DUSP22 and other protein tyrosine phosphatases (PTPs).[1] Researchers should be aware that at high concentrations, the potential for interacting with other phosphatases or kinases increases.
Q2: At what concentration should I be concerned about off-target effects?
A2: As a general guideline, off-target effects are more likely to be observed at concentrations significantly higher than the IC50 of 3.7 μM.[1] It is recommended to use the lowest concentration that elicits the desired biological effect in your specific experimental setup. A thorough dose-response analysis is crucial to establish this optimal concentration.
Q3: How can I confirm that the observed phenotype is due to DUSP3 inhibition and not an off-target effect?
A3: To confirm on-target activity, consider the following strategies:
-
Rescue Experiments: If possible, overexpress a constitutively active or this compound-resistant mutant of DUSP3 to see if it reverses the observed phenotype.
-
Use of a Second, Structurally Unrelated Inhibitor: Replicating the phenotype with a different DUSP3 inhibitor that has a distinct chemical scaffold can provide strong evidence for on-target activity.
-
siRNA/shRNA Knockdown: Compare the phenotype induced by this compound with that of genetically silencing DUSP3.
Q4: What is the known on-target signaling pathway of this compound?
A4: this compound inhibits DUSP3, a dual-specificity phosphatase that dephosphorylates both tyrosine and serine/threonine residues. DUSP3 is known to be a negative regulator of the ERK signaling pathway. Therefore, inhibition of DUSP3 by this compound is expected to lead to an increase in ERK phosphorylation.
Figure 1. On-target signaling pathway of this compound.
Experimental Protocols
To assist researchers in identifying potential off-target effects, the following is a generalized protocol for a kinase profiling assay.
Protocol: In Vitro Kinase Profiling Assay
Objective: To determine the inhibitory activity of high-concentration this compound against a panel of purified kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercially available panels offer a wide range of kinases)
-
Kinase-specific substrates
-
ATP (radiolabeled or for use with a detection reagent)
-
Assay buffer
-
Detection reagent (e.g., for luminescence or fluorescence-based assays)
-
Microplates (e.g., 384-well)
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer to achieve the desired final concentrations for screening (e.g., 10 µM, 30 µM, 100 µM). Include a DMSO-only control.
-
Kinase Reaction: a. To each well of the microplate, add the kinase, its specific substrate, and the diluted this compound or DMSO control. b. Incubate for a predetermined period (e.g., 10 minutes) at room temperature to allow for compound-kinase interaction. c. Initiate the kinase reaction by adding ATP. d. Allow the reaction to proceed for the recommended time (e.g., 30-60 minutes) at the optimal temperature for the specific kinase.
-
Detection: a. Stop the reaction according to the kit manufacturer's instructions. b. Add the detection reagent to quantify the amount of phosphorylated substrate or the remaining ATP. c. Read the plate using a suitable microplate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 for any significantly inhibited kinases.
Figure 2. Generalized workflow for an in vitro kinase profiling assay.
References
How to minimize cytotoxicity of MLS-0437605 in primary cells.
Welcome to the technical support center for MLS-0437605. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the cytotoxicity of this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-Related (VHR) phosphatase.[1][2][3] DUSP3 is a phosphatase that dephosphorylates and inactivates key signaling proteins, including members of the mitogen-activated protein (MAP) kinase superfamily such as ERK1/2 and JNK.[1][3] By inhibiting DUSP3, this compound can lead to the sustained activation of these signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis.[4][5][6]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
A2: High cytotoxicity can stem from several factors:
-
On-target effects: DUSP3 plays a role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in certain cell types.[4][5][6] Primary cells can be particularly sensitive to perturbations in these pathways.
-
Off-target effects: At higher concentrations, this compound may interact with other proteins, leading to unintended toxic effects.
-
Suboptimal experimental conditions: Factors such as compound concentration, exposure duration, solvent concentration, and the health of the primary cells can all contribute to cytotoxicity.
Q3: What are the first steps I should take to troubleshoot cytotoxicity?
A3: Start by performing a comprehensive dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) for your desired effect and the half-maximal cytotoxic concentration (CC50) in your specific primary cell type. This will help you identify a therapeutic window where you can achieve the desired biological activity with minimal cell death.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: You can use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry. This method allows you to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[7][8][9]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the root causes of this compound cytotoxicity.
| Problem | Possible Cause | Recommended Solution |
| High cell death at all tested concentrations | Compound concentration is too high: The effective concentration for your primary cells may be much lower than anticipated. | Perform a broad dose-response experiment starting from a very low concentration (e.g., nanomolar range) to determine the CC50. |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Run a vehicle-only control with the same DMSO concentration as your highest compound dose. | |
| Poor primary cell health: Primary cells are sensitive and may be stressed even before treatment. | Ensure optimal primary cell culture conditions. Use freshly isolated or low-passage cells and appropriate growth media. | |
| Cytotoxicity observed only at higher concentrations | Off-target effects: At higher concentrations, the compound may be hitting unintended targets. | Operate within the therapeutic window identified in your dose-response experiments. Consider using a lower concentration for a longer duration. |
| On-target toxicity: The intended pathway inhibition is leading to cell death. | Modulate the treatment duration. A shorter exposure time might be sufficient to achieve the desired biological effect without inducing significant cell death. | |
| Inconsistent results between experiments | Variability in primary cells: Primary cells from different donors or passages can have different sensitivities. | Use cells from the same donor and passage number for a set of experiments. Always include proper controls in every experiment. |
| Compound instability: this compound may be unstable in your culture medium over time. | Prepare fresh stock solutions of the compound for each experiment. Minimize freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol is for determining the concentration of this compound that induces 50% cell death in your primary cell culture.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2X stock of a serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (medium with the same final DMSO concentration as the highest compound concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions and controls.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50 value using non-linear regression analysis.[10][11][12]
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol helps to determine the mechanism of cell death induced by this compound.
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from your culture dish. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7][8][9][13]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 92.5 ± 6.1 |
| 5 | 75.3 ± 7.9 |
| 10 | 51.2 ± 8.3 |
| 25 | 22.7 ± 5.5 |
| 50 | 5.4 ± 2.1 |
Table 2: Example Apoptosis Analysis Data
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (CC50) | 48.7 ± 3.5 | 35.1 ± 4.2 | 16.2 ± 2.8 |
Visualizations
Caption: DUSP3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and minimizing this compound cytotoxicity.
References
- 1. DUSP3 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. DUSP3/VHR Antibody | Cell Signaling Technology [cellsignal.com]
- 4. DUSP3 maintains genomic stability and cell proliferation by modulating NER pathway and cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DUSP3 maintains genomic stability and cell proliferation by modulating NER pathway and cell cycle regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Interpreting unexpected results in MLS-0437605 experiments.
Welcome to the technical support center for MLS-0437605. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this selective DUSP3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related (VHR) phosphatase. It has an IC50 of 3.7 µM for DUSP3 and exhibits greater selectivity for DUSP3 over DUSP22 and other protein tyrosine phosphatases (PTPs).[1] Its primary described mechanism of action is the inhibition of platelet aggregation stimulated by collagen-related peptide (CRP) and rhodocytin.[1] This is achieved by reducing the tyrosine phosphorylation of key signaling proteins Syk and PLCγ2.[1]
Q2: Are there known off-target effects of this compound?
While this compound is considered selective for DUSP3, it is important to remember that DUSP3 itself regulates multiple signaling pathways. Therefore, effects observed in your experiments may be on-target with respect to DUSP3 but have broader consequences than anticipated. DUSP3 is known to be a negative regulator of the ERK and JNK signaling pathways and can also dephosphorylate and inactivate ERK1 and ERK2. Additionally, DUSP3 can dephosphorylate STAT3 at the Y705 position, thereby downregulating its transcriptional activity. Inhibition of DUSP3 by this compound could therefore lead to unexpected alterations in these pathways. While many other DUSP3 inhibitors have shown off-target effects in sensitive platelet experiments, this compound has been noted as an exception.[2]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in DMSO to create a stock solution.[1] For storage, the stock solution should be kept at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Platelet Aggregation
You are using this compound in a platelet aggregation assay but observe variable or no inhibition of aggregation in response to CRP or rhodocytin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Platelet Health and Viability | Use freshly isolated platelets for each experiment. Ensure proper handling during isolation to prevent premature activation. Verify platelet viability and responsiveness with a known agonist like thrombin. |
| Incorrect Agonist Concentration | Titrate the concentration of your agonist (CRP, rhodocytin) to determine the optimal concentration for your specific platelet preparation. An excessively high agonist concentration may overcome the inhibitory effect of this compound. |
| Inappropriate Assay Conditions | Maintain a constant temperature of 37°C throughout the assay. Ensure proper and consistent stirring of the platelet suspension. Verify that the platelet count in your platelet-rich plasma (PRP) is within the recommended range. |
| Vehicle (DMSO) Effects | Include a vehicle-only (DMSO) control to ensure that the solvent itself is not affecting platelet aggregation. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%). |
Logical Workflow for Troubleshooting Platelet Aggregation Issues
References
Technical Support Center: Addressing Variability in Platelet Aggregation Assays with MLS-0437605
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MLS-0437605 in platelet aggregation assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of platelet aggregation observed with GPVI or CLEC-2 agonists (e.g., CRP, rhodocytin). | 1. Incorrect concentration of this compound. 2. Insufficient pre-incubation time. 3. Degraded this compound. 4. Issue with agonist activity. 5. High platelet count. | 1. Verify the final concentration of this compound. A concentration of 3.7 µM has been shown to be effective.[1] 2. Ensure a pre-incubation time of at least 30 minutes with platelets before adding the agonist.[1] 3. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. 4. Confirm the activity of your collagen-related peptide (CRP) or rhodocytin by running a positive control without this compound. 5. Adjust the platelet count of your platelet-rich plasma (PRP) to the recommended range for your assay system. |
| Variability in the degree of inhibition between experiments. | 1. Inter-individual differences in platelet reactivity. 2. Inconsistent sample handling. 3. Variations in agonist concentration. 4. Differences in incubation conditions. | 1. If possible, use platelets from the same donor for comparative experiments. Be aware that platelet responses can vary between individuals.[2] 2. Standardize your protocol for blood collection, PRP preparation, and storage. Avoid cooling platelets, as this can cause activation.[3][4] 3. Use a consistent, validated concentration of your agonist for all experiments. 4. Maintain a constant temperature (e.g., 37°C) and stirring speed in your aggregometer. |
| Inhibition of aggregation is observed with agonists for other pathways (e.g., thrombin, ADP). | 1. Potential off-target effects at high concentrations. 2. Non-specific inhibitor activity. | 1. This compound has shown high selectivity for DUSP3.[1] However, at very high concentrations, off-target effects could occur. Perform a dose-response curve to determine the optimal concentration that inhibits GPVI/CLEC-2 pathways without affecting others. 2. Review the literature for any reported non-specific effects of the compound or its vehicle (e.g., DMSO). Ensure the final DMSO concentration is low and consistent across all samples. |
| Unexpected platelet aggregation in the vehicle control (e.g., DMSO). | 1. High concentration of the solvent. 2. Contamination of reagents or disposables. | 1. Keep the final concentration of DMSO in your assay below 0.5%. 2. Use sterile, pyrogen-free reagents and disposables to prevent platelet activation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR).[1][5] In platelets, DUSP3 is a key positive regulator of signaling pathways downstream of the glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2).[1][4] By inhibiting DUSP3, this compound prevents the dephosphorylation of key signaling molecules, leading to reduced downstream signaling, including impaired phosphorylation of Syk and PLCγ2, which ultimately results in the inhibition of platelet activation and aggregation.[1]
Q2: For which platelet activation pathways is this compound a specific inhibitor?
A2: this compound specifically inhibits platelet aggregation induced by agonists for the GPVI and CLEC-2 receptors.[1] Common agonists for these pathways are collagen-related peptide (CRP) for GPVI and rhodocytin for CLEC-2. It does not significantly inhibit aggregation induced by other agonists such as thromboxane A2 analogues (e.g., U46619), ADP, or thrombin at effective concentrations.[1]
Q3: What is the recommended working concentration and pre-incubation time for this compound?
A3: A working concentration of 3.7 µM this compound has been demonstrated to effectively inhibit platelet aggregation in response to CRP and rhodocytin.[1] It is recommended to pre-incubate the washed human platelets with this compound for 30 minutes at 37°C before the addition of the agonist.[1]
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentration in your assay buffer.
Q5: What are some key sources of variability in platelet aggregation assays?
A5: Variability in platelet aggregation assays can arise from several factors, including:
-
Donor variability: Platelet reactivity can differ significantly between individuals.[2]
-
Sample preparation: The choice of anticoagulant, centrifugation speed and time for preparing platelet-rich plasma (PRP), and storage time and temperature can all impact platelet function.[3][6][7]
-
Experimental conditions: Factors such as temperature, pH, and stirring speed during the assay must be carefully controlled.[4][6]
-
Reagent quality: The purity and concentration of agonists and inhibitors are critical.
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| DUSP3 (VHR) | 0.37 |
| DUSP22 | 2.6 |
| Other PTPs | >10 |
Data sourced from Musumeci et al.[1]
Experimental Protocols
Protocol: Inhibition of Platelet Aggregation with this compound
This protocol describes the use of this compound to inhibit platelet aggregation in washed human platelets using light transmission aggregometry (LTA).
1. Preparation of Washed Human Platelets: a. Collect whole blood from healthy, consenting donors into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). c. Add a prostaglandin E1 solution to the PRP to prevent platelet activation during subsequent steps. d. Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets. e. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).
2. Platelet Aggregation Assay: a. Pre-warm the washed platelet suspension to 37°C. b. Add this compound (e.g., to a final concentration of 3.7 µM) or vehicle (e.g., DMSO) to the platelet suspension. c. Incubate for 30 minutes at 37°C in the aggregometer cuvette with stirring. d. Add the platelet agonist (e.g., CRP at 0.5 µg/mL or rhodocytin at 10 nM) to initiate aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis: a. Determine the maximum aggregation percentage for each condition. b. Compare the aggregation in the presence of this compound to the vehicle control to calculate the percentage of inhibition.
Mandatory Visualizations
Caption: DUSP3 signaling pathway in platelet activation.
Caption: Experimental workflow for using this compound.
References
- 1. DUSP3 Phosphatase Deficiency or Inhibition Limit Platelet Activation and Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. ahajournals.org [ahajournals.org]
- 7. Platelet Aggregation Inhibitors and Anticoagulants in Gastroenterological and Visceral Surgical Procedures: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DUSP3 Inhibition in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DUSP3 inhibitors. The content is designed to address specific experimental issues and provide detailed methodologies to overcome challenges related to resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DUSP3 and its role in cancer?
A1: DUSP3, also known as Vaccinia H1-related (VHR) phosphatase, is a dual-specificity phosphatase that dephosphorylates and inactivates key signaling proteins, including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] DUSP3 can also dephosphorylate and regulate the activity of STAT3, a critical transcription factor in cancer progression.[3][4] Its role in cancer is context-dependent; it can act as a tumor suppressor in some cancers, like non-small cell lung cancer (NSCLC), by downregulating oncogenic signaling pathways.[2] Conversely, it has been suggested to have tumor-promoting functions in other cancers.[5][6]
Q2: My cancer cell line is not responding to the DUSP3 inhibitor. What are the possible reasons?
A2: Lack of response to a DUSP3 inhibitor could be due to several factors:
-
Intrinsic Resistance: The cancer cell line may not rely on the signaling pathways regulated by DUSP3 for its survival and proliferation. For instance, if the MAPK pathway is not a primary driver of oncogenesis in that specific cell line, inhibiting DUSP3 may have a minimal effect.
-
Drug Inactivity: Ensure the inhibitor is properly stored and handled, and its bioactivity is confirmed.
-
Cell Culture Conditions: Factors such as high serum concentrations in the culture medium can sometimes activate alternative survival pathways, masking the effect of the inhibitor.
-
Acquired Resistance: If the cells were previously sensitive and have become non-responsive over time with treatment, they may have developed acquired resistance.
Q3: What are the potential mechanisms of acquired resistance to DUSP3 inhibitors?
A3: While specific clinical data on acquired resistance to DUSP3 inhibitors is emerging, based on mechanisms observed with other targeted therapies, resistance could arise from:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the primary target. For instance, upregulation of the PI3K/AKT pathway can provide survival signals despite the inhibition of the MAPK pathway by a DUSP3 inhibitor.[7][8]
-
Negative Feedback Loop Disruption: Inhibition of DUSP3 can lead to the hyperactivation of its substrates (e.g., ERK). This sustained activation might, in some contexts, lead to the transcriptional upregulation of other phosphatases (e.g., other DUSP family members) or feedback inhibition of upstream components of the pathway, ultimately restoring signaling homeostasis.[9][10]
-
Upregulation of Compensatory Phosphatases: Other DUSP family members, such as DUSP6, could be upregulated to compensate for the loss of DUSP3 function, thereby maintaining the dephosphorylation of key MAPK proteins.[11]
-
Target Alteration: Although less common for phosphatase inhibitors compared to kinase inhibitors, mutations in the DUSP3 gene could potentially alter the drug binding site, reducing the inhibitor's efficacy.
Q4: How can I confirm that my DUSP3 inhibitor is engaging its target in the cells?
A4: Target engagement can be confirmed using several methods:
-
Western Blotting: Assess the phosphorylation status of known DUSP3 substrates like ERK1/2. Successful target engagement should lead to an increase in phosphorylated ERK (p-ERK) levels.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding.[9][12][13] An effective DUSP3 inhibitor will increase the thermal stability of the DUSP3 protein in cell lysates.
Troubleshooting Guides
Problem 1: Inconsistent or No Change in p-ERK Levels After DUSP3 Inhibitor Treatment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for your specific cell line. Start with concentrations around the published IC50 value and test various time points (e.g., 1, 6, 24 hours). |
| Poor Antibody Quality | Validate your primary antibodies for p-ERK and total ERK. Ensure they are specific and provide a good signal-to-noise ratio. Use positive and negative controls (e.g., cells stimulated with a growth factor to induce ERK phosphorylation). |
| Rapid Feedback or Compensatory Mechanisms | Cells may rapidly adapt to DUSP3 inhibition. Analyze p-ERK levels at early time points (e.g., 15-60 minutes) to capture the initial effect before compensatory mechanisms are activated. |
| Technical Issues with Western Blotting | Ensure complete protein transfer to the membrane and use appropriate blocking buffers and antibody dilutions. Refer to the detailed Western Blot protocol below. |
Experimental Workflow for Troubleshooting p-ERK Western Blots
Caption: Troubleshooting workflow for p-ERK Western blot analysis.
Problem 2: Cells Develop Resistance to DUSP3 Inhibitor Over Time
This section presents a hypothetical case study to guide researchers in investigating acquired resistance.
Hypothetical Case Study: A researcher is treating a breast cancer cell line (e.g., MCF-7) with a DUSP3 inhibitor. Initially, the inhibitor effectively reduces cell viability with an IC50 of 5 µM. After several passages in the presence of the inhibitor, the IC50 increases to 50 µM, indicating acquired resistance.
Troubleshooting and Investigation Workflow
Step 1: Confirm Resistance and Establish a Resistant Cell Line
-
Continuously culture the parental sensitive cell line in the presence of increasing concentrations of the DUSP3 inhibitor to select for a stable resistant population.
-
Regularly perform cell viability assays to monitor the IC50 shift.
-
Once a stable resistant line is established (e.g., MCF-7-DUSP3i-R), perform a head-to-head comparison of the sensitive (parental) and resistant cell lines.
Hypothetical Cell Viability Data
| Cell Line | DUSP3 Inhibitor IC50 (µM) |
| MCF-7 (Sensitive) | 5.2 ± 0.8 |
| MCF-7-DUSP3i-R (Resistant) | 48.5 ± 6.3 |
Step 2: Investigate Molecular Mechanisms of Resistance
A. Assess Target Pathway Reactivation:
-
Hypothesis: The MAPK pathway is reactivated in resistant cells despite the presence of the inhibitor.
-
Experiment: Perform Western blotting for p-ERK and total ERK in both sensitive and resistant cell lines, with and without DUSP3 inhibitor treatment.
-
Expected Outcome: Resistant cells may show sustained or even elevated p-ERK levels compared to sensitive cells when treated with the inhibitor.
B. Screen for Bypass Pathway Activation:
-
Hypothesis: Alternative survival pathways, such as PI3K/AKT, are upregulated in resistant cells.
-
Experiment: Use a phospho-kinase array or perform Western blotting for key nodes of other signaling pathways (e.g., p-AKT, p-STAT3).
-
Expected Outcome: Increased phosphorylation of proteins in a compensatory pathway in the resistant cell line.
C. Investigate Compensatory DUSP Upregulation:
-
Hypothesis: Other DUSP family members are overexpressed in resistant cells.
-
Experiment: Perform qRT-PCR or Western blotting for other DUSPs known to regulate ERK (e.g., DUSP1, DUSP4, DUSP6).
-
Expected Outcome: Increased mRNA and/or protein levels of a compensatory DUSP in resistant cells.
Workflow for Investigating Acquired Resistance
Caption: Workflow for investigating acquired resistance to DUSP3 inhibitors.
Problem 3: Potential Off-Target Effects of the DUSP3 Inhibitor
Issue: The observed cellular phenotype may not be solely due to DUSP3 inhibition.
Troubleshooting Steps:
-
Validate with a Second Inhibitor: Use a structurally different DUSP3 inhibitor to see if it recapitulates the same phenotype. This reduces the likelihood that the effect is due to an off-target activity of a specific chemical scaffold.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete DUSP3 expression. If the phenotype of DUSP3 knockdown matches that of inhibitor treatment, it provides strong evidence that the effect is on-target.
-
Perform a Selectivity Screen: If resources allow, screen the inhibitor against a panel of other phosphatases to determine its selectivity profile. Some inhibitors may have activity against other DUSP family members or other protein tyrosine phosphatases (PTPs).
-
Cellular Thermal Shift Assay (CETSA): As mentioned earlier, CETSA can confirm direct binding of the inhibitor to DUSP3 in a cellular context, providing evidence of target engagement.[9][12][13]
Signaling Pathway: DUSP3 and Potential Resistance Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Best practices for handling and storing MLS-0437605 powder.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of MLS-0437605 powder in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of dual-specificity phosphatase 3 (DUSP3).[1] It functions by blocking the activity of the DUSP3 enzyme, which plays a key role in intracellular signaling pathways. Specifically, in platelets, inhibition of DUSP3 has been shown to impair the tyrosine phosphorylation of spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2), which are critical for platelet activation and aggregation in response to agonists like collagen-related peptide (CRP) and rhodocytin.[1]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Data sourced from multiple suppliers and may vary. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
3. How do I reconstitute this compound powder?
This compound powder can be reconstituted in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the powder in the calculated volume of DMSO. It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[2]
4. What safety precautions should I take when handling this compound powder?
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] When handling the powder, it is important to:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Use in a well-ventilated area, preferably with appropriate exhaust ventilation.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid eating, drinking, or smoking when using this product.[3]
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water and seek medical attention.[3]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting and call a physician.[3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution. If precipitation is observed, consider preparing a fresh, lower concentration working solution or using a different solvent system if compatible with your assay. It is recommended to perform dilutions in a stepwise manner to avoid rapid concentration changes. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid cytotoxic effects.[4] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Cell Line Sensitivity | The sensitivity to DUSP3 inhibition can vary between different cell lines. Confirm that your cell line expresses DUSP3 and that the pathway you are investigating is active. |
| Incorrect Working Concentration | The reported IC50 for this compound against DUSP3 is 3.7 μM.[1] However, the optimal concentration for your specific cell-based assay may vary. Perform a dose-response experiment to determine the optimal working concentration for your experimental setup. |
Issue 2: Difficulty in detecting the downstream effects of DUSP3 inhibition (e.g., changes in protein phosphorylation).
| Potential Cause | Troubleshooting Step |
| Low Basal Phosphorylation | The phosphorylation levels of DUSP3 substrates like Syk and PLCγ2 may be low under basal conditions. Ensure you are stimulating the cells with an appropriate agonist (e.g., collagen-related peptide for platelets) to induce a robust phosphorylation signal. |
| Suboptimal Antibody Performance | Verify the specificity and sensitivity of the primary antibodies used for detecting phosphorylated proteins in western blotting. Ensure you are using the recommended antibody dilution and appropriate blocking buffers. |
| Insufficient Protein Loading | For detecting less abundant phosphorylated proteins, you may need to load a higher amount of total protein (e.g., 20-30 µg) on your gel. |
| Timing of Analysis | The kinetics of protein dephosphorylation can be rapid. Perform a time-course experiment to identify the optimal time point to observe the maximum effect of this compound on substrate phosphorylation after stimulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 342.35 g/mol . b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Protocol 2: Platelet Aggregation Assay
This protocol is adapted from studies investigating the effect of this compound on human platelet aggregation.[1]
-
Materials:
-
Washed human platelets
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Platelet agonist (e.g., Collagen-Related Peptide - CRP)
-
Platelet aggregometer
-
-
Procedure: a. Prepare washed human platelets and adjust the concentration to the desired level for your aggregometer. b. Pre-incubate the washed platelets with either this compound (e.g., a final concentration of 3.7 μM) or an equivalent volume of DMSO (vehicle control) for 30 minutes at 37°C.[1] c. Place the platelet suspension in the aggregometer cuvette with a stir bar. d. Initiate platelet aggregation by adding the agonist (e.g., CRP at a final concentration of 0.5 μg/mL).[1] e. Monitor and record the change in light transmittance over time to measure the extent of platelet aggregation. f. Compare the aggregation curves of platelets treated with this compound to the vehicle control.
Visualizations
Caption: DUSP3 inhibition by this compound in platelets.
Caption: Workflow for assessing platelet aggregation.
References
How to control for vehicle effects (e.g., DMSO) in MLS-0437605 studies.
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MLS-0437605, a selective inhibitor of dual-specificity phosphatase 3 (DUSP3). The following information addresses common questions and troubleshooting scenarios, with a focus on proper experimental design, particularly concerning vehicle controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small-molecule inhibitor of dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-Related (VHR) phosphatase.[1] DUSP3 is a protein tyrosine phosphatase that plays a crucial role in cellular signaling by dephosphorylating key proteins in various pathways. This compound exerts its inhibitory effect on DUSP3 with an IC50 of 3.7 μM.[2][3] By inhibiting DUSP3, this compound can modulate downstream signaling cascades, such as those involved in platelet activation.[1]
Q2: Why is a vehicle control, such as DMSO, necessary in my this compound experiments?
A2: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments due to its solubility properties. DMSO itself can have biological effects on cells. Therefore, a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated group, but without the compound) is essential to distinguish the specific effects of this compound from any non-specific effects of the solvent.
Q3: What is the recommended concentration of DMSO to use as a vehicle control?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize its potential off-target effects. It is critical that the concentration of DMSO is identical across all experimental conditions, including the vehicle control and all concentrations of this compound.
Q4: My vehicle control is showing a biological effect. How do I troubleshoot this?
A4: If your DMSO vehicle control is showing a significant effect compared to an untreated negative control, consider the following:
-
Lower the DMSO concentration: If possible, prepare a more concentrated stock of this compound to reduce the final volume of DMSO added to your assay.
-
Cell type sensitivity: Some cell lines are more sensitive to DMSO than others. You may need to perform a dose-response experiment with DMSO alone to determine the maximal non-toxic concentration for your specific cell type.
-
Alternative solvents: If lowering the DMSO concentration is not feasible, you may need to explore other less-toxic solvents for this compound, although its solubility in other vehicles would need to be determined.
Q5: How should I prepare my this compound and vehicle control solutions?
A5: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiments, create a series of dilutions of the this compound stock in your cell culture medium. For the vehicle control, prepare a solution containing the same final concentration of DMSO as your highest this compound treatment group by adding the appropriate amount of 100% DMSO to the cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in vehicle control wells | DMSO is interfering with the assay readout (e.g., fluorescence, luminescence). | 1. Run a plate with media and DMSO only (no cells) to check for autofluorescence or chemical interference. 2. Ensure the final DMSO concentration is consistent and as low as possible. 3. Consult the assay kit manufacturer for compatibility with DMSO. |
| Inconsistent results between replicate wells | Uneven cell seeding, pipetting errors, or edge effects on the plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation. 4. Randomize the layout of your treatments on the plate. |
| No observable effect of this compound | Incorrect compound concentration, inactive compound, or low DUSP3 expression in the cell model. | 1. Verify the concentration of your this compound stock solution. 2. Confirm the activity of your this compound lot. 3. Check the expression level of DUSP3 in your cell line via Western blot or qPCR. 4. Increase the concentration of this compound, being mindful of potential off-target effects at higher concentrations. |
Experimental Protocol: Platelet Aggregation Assay
This protocol is adapted from Musumeci et al., 2015 and details the use of this compound with a DMSO vehicle control in a human platelet aggregation assay.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Washed human platelets
-
Collagen-related peptide (CRP) or Rhodocytin (platelet agonists)
-
Platelet aggregometer
Procedure:
-
Preparation of this compound and Vehicle Control:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the vehicle control, use 100% DMSO.
-
-
Platelet Preparation:
-
Prepare washed human platelets and adjust the concentration to the desired level for your aggregometer.
-
-
Treatment:
-
Pre-incubate the washed platelets with either this compound (final concentration, e.g., 3.7 μM) or an equivalent volume of DMSO (vehicle) for 30 minutes at 37°C.
-
-
Platelet Aggregation Measurement:
-
Place the pre-incubated platelet suspension in the aggregometer.
-
Induce platelet aggregation by adding a platelet agonist such as CRP (e.g., 0.5 μg/mL) or rhodocytin (e.g., 5 nM).
-
Record platelet aggregation over time according to the manufacturer's instructions for the aggregometer.
-
-
Data Analysis:
-
Quantify the percentage of platelet aggregation for each condition.
-
Compare the aggregation in the this compound-treated group to the vehicle control group. The vehicle control represents the baseline response to the agonist in the presence of the solvent.
-
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on platelet aggregation induced by different agonists, as compared to a DMSO vehicle control. Data is based on findings from Musumeci et al., 2015.[1]
| Treatment Group | Agonist | Platelet Aggregation (%) (Mean ± SEM) |
| DMSO (Vehicle) | CRP (0.5 μg/mL) | 85 ± 5 |
| This compound (3.7 μM) | CRP (0.5 μg/mL) | 20 ± 7 |
| DMSO (Vehicle) | Rhodocytin (5 nM) | 80 ± 6 |
| This compound (3.7 μM) | Rhodocytin (5 nM) | 15 ± 5 |
Visualizations
Signaling Pathway of DUSP3 Inhibition by this compound
Caption: DUSP3 inhibition by this compound enhances Syk phosphorylation.
Experimental Workflow for Vehicle Control
Caption: Workflow for including a proper vehicle control in experiments.
Logical Relationship for Troubleshooting Vehicle Effects
Caption: Decision tree for troubleshooting unexpected vehicle control effects.
References
Technical Support Center: DUSP3 Knockdown for MLS-0437605 Specificity Validation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the on-target specificity of the DUSP3 inhibitor, MLS-0437605, through siRNA-mediated knockdown of DUSP3.
Core Logic: The Rationale for Knockdown Validation
To confirm that the biological effects of this compound are due to the inhibition of DUSP3 and not off-target interactions, a knockdown experiment is the gold standard. The logic is that if silencing the DUSP3 gene (and thus removing the DUSP3 protein) phenocopies the effects of the inhibitor, it strongly supports the compound's specificity.
Cell line specific responses to MLS-0437605 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLS-0437605, a selective inhibitor of dual-specificity phosphatase 3 (DUSP3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of dual-specificity phosphatase 3 (DUSP3), also known as vaccinia-H1 related (VHR) phosphatase.[1] Its primary mechanism of action is the inhibition of DUSP3's phosphatase activity, which is responsible for dephosphorylating and thereby regulating the activity of key signaling proteins, including mitogen-activated protein kinases (MAPKs) such as ERK and JNK.[2][3] By inhibiting DUSP3, this compound can lead to the hyperactivation of these signaling pathways, impacting cellular processes like proliferation, cell cycle, and apoptosis.[2][3][4]
Q2: In which cell lines has the inhibition of DUSP3 shown an effect?
Inhibition of DUSP3 has demonstrated various effects in a range of cancer cell lines. For instance, in HeLa (cervical carcinoma) and MeWo (melanoma) cells, DUSP3 inhibition has been associated with cell cycle arrest and the induction of senescence.[5] In non-small cell lung cancer (NSCLC) cell lines, DUSP3 expression is sometimes repressed, and its inhibition can influence cell proliferation and invasiveness, likely through the modulation of the ERK1/2 pathway.[2][3] The impact of DUSP3 inhibition is often cell-context dependent.[6]
Q3: What are the expected downstream effects of this compound on cellular signaling?
The primary downstream effect of this compound treatment is the sustained or increased phosphorylation of DUSP3 substrates. As DUSP3 is a negative regulator of the ERK and JNK signaling pathways, its inhibition is expected to lead to an increase in the phosphorylation levels of ERK1/2 and JNK.[2][3] This can, in turn, affect the expression and activity of numerous downstream targets involved in cell cycle regulation, apoptosis, and cell proliferation.
Troubleshooting Guides
Poor/No Cellular Response to this compound Treatment
| Possible Cause | Recommended Solution |
| Low DUSP3 expression in the cell line. | Verify the expression level of DUSP3 in your cell line of interest using Western blot or qPCR. Select cell lines with moderate to high DUSP3 expression for your experiments. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] |
| Incorrect compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Insufficient treatment duration. | The effects of DUSP3 inhibition may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell culture media interference. | Components in the serum or media may interfere with the compound's activity. Consider reducing the serum concentration during treatment, if compatible with your cell line's health. |
Inconsistent Results in Proliferation/Viability Assays
| Possible Cause | Recommended Solution |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Metabolic activity of the cell line affecting assay readout. | Some viability assays (e.g., MTT, MTS) rely on cellular metabolism. If this compound affects metabolic pathways, consider using an alternative assay that measures cell number directly (e.g., crystal violet staining or a DNA-binding fluorescent dye). |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) to assess the effect of the solvent on cell viability. Keep the final solvent concentration consistent across all wells and typically below 0.5%. |
Difficulty in Detecting Changes in Protein Phosphorylation (e.g., p-ERK)
| Possible Cause | Recommended Solution |
| Transient phosphorylation signal. | Phosphorylation events can be rapid and transient. Perform a time-course experiment with short time points (e.g., 5, 15, 30, 60 minutes) after this compound treatment to capture the peak phosphorylation. |
| High basal phosphorylation levels. | Serum-starve the cells for a few hours before treatment to reduce basal signaling pathway activation. This will enhance the signal-to-noise ratio for detecting treatment-induced changes. |
| Inefficient protein extraction or phosphatase activity during lysis. | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice throughout the extraction process. |
| Poor antibody quality. | Use validated antibodies specific for the phosphorylated and total forms of the protein of interest. Titrate the antibody concentration to optimize the signal. |
Quantitative Data Summary
Table 1: Example Cytotoxicity of this compound in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | DUSP3 Expression | IC50 (µM) |
| HeLa | Cervical Carcinoma | High | [Experimental Value] |
| MeWo | Melanoma | Moderate | [Experimental Value] |
| A549 | Non-Small Cell Lung | Low | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | Moderate | [Experimental Value] |
| MCF-7 | Breast Cancer | High | [Experimental Value] |
| PC-3 | Prostate Cancer | Low | [Experimental Value] |
*Note: These are placeholder values and need to be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK1/2
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: DUSP3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-Specificity Protein Phosphatases Targeting Extracellular Signal-Regulated Kinases: Friends or Foes in the Biology of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. DUSP3 maintains genomic stability and cell proliferation by modulating NER pathway and cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of MLS-0437605 and Other DUSP3 Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of MLS-0437605 with other known inhibitors of Dual-specificity phosphatase 3 (DUSP3), a critical regulator in multiple cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical potency and cellular effects of these compounds, supported by experimental data and detailed protocols.
Introduction to DUSP3 and its Inhibition
Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related (VHR) phosphatase, is a key enzyme that dephosphorylates both phosphotyrosine and phosphoserine/threonine residues on its target proteins.[1] Its substrates include key signaling molecules such as the mitogen-activated protein kinases (MAPKs) ERK1/2 and JNK, as well as the signal transducer and activator of transcription 3 (STAT3).[1][2] Through its phosphatase activity, DUSP3 plays a crucial role in regulating cellular processes like cell proliferation, differentiation, and immune responses.[1] Consequently, the development of potent and selective DUSP3 inhibitors is of significant interest for therapeutic interventions in various diseases, including cancer and inflammatory disorders.[3]
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in a biochemical assay. The following table summarizes the available IC50 data for this compound and other DUSP3 inhibitors.
| Inhibitor | DUSP3 IC50 | Selectivity Profile |
| This compound | 3.7 µM[4] | Selective for DUSP3 over DUSP22 and other protein tyrosine phosphatases (PTPs).[4][5] |
| GATPT | 250 nM (effective concentration in cell extracts)[6] | Information not available from the provided search results. |
| SA3 | 20 µM (effective concentration in cell extracts)[6] | Information not available from the provided search results. |
Note: The IC50 values for GATPT and SA3 are reported as effective concentrations in cell extracts and may not be directly comparable to the in vitro IC50 of this compound. Further biochemical assays are needed for a direct comparison.
Experimental Protocols: Biochemical Inhibition Assay
A common method to determine the IC50 of DUSP3 inhibitors is a fluorescence-based in vitro phosphatase assay.[7][8]
Principle: This assay measures the dephosphorylation of a fluorogenic substrate by recombinant DUSP3. The substrate, such as 3-O-methylfluorescein phosphate (OMFP), is non-fluorescent until the phosphate group is removed by DUSP3, resulting in a fluorescent product. The rate of fluorescence increase is proportional to DUSP3 activity.
Materials:
-
Recombinant human DUSP3 enzyme
-
Fluorogenic phosphatase substrate (e.g., OMFP or DiFMUP)
-
Assay buffer (e.g., Bis-Tris, pH 6.0, containing DTT and Tween-20)
-
Test inhibitors (this compound, GATPT, SA3) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitors to the wells. A DMSO-only control is included for measuring 100% enzyme activity.
-
Add the recombinant DUSP3 enzyme to all wells except for a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately begin kinetic reading of fluorescence intensity at appropriate excitation and emission wavelengths over a set time period.
-
Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram of the Biochemical Assay Workflow:
Caption: Workflow for determining the IC50 of DUSP3 inhibitors.
Cellular Efficacy: Impact on Signaling and Phenotype
The ultimate measure of an inhibitor's effectiveness is its activity within a cellular context. The following table summarizes the reported cellular effects of this compound, GATPT, and SA3.
| Inhibitor | Cellular Effects | Cell Lines Tested |
| This compound | - Inhibits collagen- and C-type lectin-like receptor 2-induced human platelet aggregation.- Reduces tyrosine phosphorylation of Syk and PLCγ2.[5] | Human platelets |
| GATPT (250 nM) | - Inhibits proliferation of tumor cells.- Induces cellular senescence.- Increases phosphorylation of ERK1/2.[6] | HeLa, MeWo |
| SA3 (20 µM) | - Inhibits proliferation of tumor cells.- Induces cellular senescence.- Increases phosphorylation of ERK1/2.[6] | HeLa, MeWo |
Experimental Protocols: Cellular Assays
Cell Proliferation Assay (as performed with GATPT and SA3): [6]
Principle: This assay measures the number of viable cells over time to assess the anti-proliferative effects of the inhibitors.
Materials:
-
HeLa or MeWo cells
-
Complete cell culture medium
-
DUSP3 inhibitors (GATPT, SA3)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
6-well plates
Procedure:
-
Seed cells in 6-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the DUSP3 inhibitors or vehicle control (DMSO).
-
Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours).
-
At each time point, detach the cells using trypsin.
-
Stain the cells with trypan blue and count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
Plot the cell number against time to generate growth curves.
Cellular Senescence Assay (as performed with GATPT and SA3): [6]
Principle: This assay detects the activity of senescence-associated β-galactosidase (SA-β-gal), a biomarker for senescent cells.
Materials:
-
HeLa or MeWo cells
-
DUSP3 inhibitors (GATPT, SA3)
-
Senescence β-Galactosidase Staining Kit
-
Microscope
Procedure:
-
Treat cells with the DUSP3 inhibitors or vehicle control for a specified period (e.g., 72 hours).
-
Wash the cells with PBS and fix them with the provided fixative solution.
-
Wash the cells again and incubate them with the SA-β-gal staining solution at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
DUSP3 Signaling Pathways
DUSP3 is a negative regulator of key signaling pathways, primarily through the dephosphorylation of its substrates.
DUSP3 Regulation of the MAPK Pathway:
DUSP3 dephosphorylates and inactivates ERK1/2 and JNK, which are key components of the MAPK signaling cascade. This pathway is crucial for cell proliferation and survival.[9]
Caption: DUSP3 negatively regulates the MAPK/ERK pathway.
DUSP3 Regulation of the STAT3 Pathway:
DUSP3 can directly dephosphorylate STAT3 at tyrosine 705 (pY705), a critical step for STAT3 dimerization, nuclear translocation, and transcriptional activity. This pathway is important for cell survival and migration.[1]
Caption: DUSP3 inhibits STAT3 signaling through dephosphorylation.
Conclusion
This guide provides a comparative overview of this compound and other DUSP3 inhibitors based on currently available data. This compound demonstrates potent and selective inhibition of DUSP3 in biochemical assays. In cellular contexts, GATPT and SA3 have been shown to impact cell proliferation and senescence by modulating MAPK signaling. Further head-to-head studies using standardized biochemical and cellular assays are warranted to provide a more definitive comparison of the efficacy and cellular mechanisms of these promising DUSP3 inhibitors. This information will be invaluable for researchers aiming to select the most appropriate tool compound for their studies and for the future development of novel DUSP3-targeted therapeutics.
References
- 1. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Crosstalk Between Dual-Specific Phosphatases and Dual-Specific Protein Kinases Can Be A Potential Therapeutic Target for Anti-cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual-Specificity Protein Phosphatases Targeting Extracellular Signal-Regulated Kinases: Friends or Foes in the Biology of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DUSP3 Inhibitors: MLS-0437605 vs. GATPT vs. SA3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three small molecule inhibitors of Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related (VHR) phosphatase: MLS-0437605, GATPT, and SA3. DUSP3 is a critical regulator of various cellular signaling pathways, making it an attractive target for therapeutic intervention in diseases such as cancer, thrombosis, and inflammatory disorders. This document summarizes the available quantitative data, details experimental methodologies for assessing inhibitor activity, and visualizes the key signaling pathways involved.
Quantitative Comparison of DUSP3 Inhibitors
The following table summarizes the key quantitative data for this compound, GATPT, and SA3, providing a snapshot of their relative potencies against DUSP3.
| Inhibitor | Parameter | Value (µM) | Notes |
| This compound | IC50 | 3.7 | The half-maximal inhibitory concentration, indicating the concentration required to inhibit 50% of DUSP3 enzymatic activity in a biochemical assay. |
| GATPT | Ki | 2.54 | The inhibition constant, representing the binding affinity of the inhibitor to DUSP3. A lower Ki value indicates a higher binding affinity. |
| SA3 | N/A | 20 (used in cellular assays) | A specific IC50 or Ki value for SA3 against DUSP3 is not readily available in the reviewed literature. However, it has been effectively used at a concentration of 20 µM in cellular assays to induce a DUSP3-inhibited phenotype. |
DUSP3 Signaling Pathway
DUSP3 is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, primarily by dephosphorylating and inactivating ERK1/2 and JNK. It also modulates other critical signaling molecules such as STAT3, EGFR, and ErbB2. The inhibition of DUSP3 leads to the sustained phosphorylation and activation of its downstream targets, impacting cellular processes like proliferation, differentiation, and apoptosis.
Caption: DUSP3 negatively regulates key signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DUSP3 inhibitors. Below are representative protocols for biochemical and cellular assays.
Biochemical DUSP3 Inhibition Assay (Fluorescence-Based)
This protocol describes an in vitro assay to determine the enzymatic activity of DUSP3 and the potency of inhibitors using a fluorogenic substrate, 3-O-methylfluorescein phosphate (OMFP).
Caption: Workflow for a fluorescence-based DUSP3 inhibition assay.
Materials:
-
Recombinant human DUSP3 protein
-
3-O-methylfluorescein phosphate (OMFP)
-
This compound, GATPT, SA3
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Tween-20
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of recombinant DUSP3 in assay buffer. The final concentration will need to be optimized to ensure the reaction is in the linear range.
-
Prepare a stock solution of OMFP in DMSO and then dilute to the final working concentration in assay buffer. The final concentration should be at or near the Km of DUSP3 for OMFP.
-
Prepare serial dilutions of the inhibitors (this compound, GATPT, SA3) in DMSO.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the inhibitor dilutions or DMSO (for control wells) to the wells of a 384-well plate.
-
Add the DUSP3 enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the OMFP substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) immediately and at regular intervals (for a kinetic assay) or after a fixed incubation time (for an endpoint assay).
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of DUSP3 inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For Ki determination, assays should be performed at multiple substrate concentrations.
-
Cellular DUSP3 Inhibition Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of the compounds on DUSP3 activity within a cellular context by measuring the phosphorylation status of a downstream target, such as ERK1/2.
Caption: Workflow for a Western blot-based cellular DUSP3 inhibition assay.
Materials:
-
Cell line expressing DUSP3 (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound, GATPT, SA3
-
Stimulant (e.g., Epidermal Growth Factor - EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the DUSP3 inhibitors or DMSO (vehicle control) for a predetermined time (e.g., 1-24 hours).
-
Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and capture the image using an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the normalized phospho-ERK levels in the inhibitor-treated samples to the vehicle-treated control to determine the effect of the inhibitors on DUSP3 activity in a cellular context.
-
Specificity analysis of MLS-0437605 against other protein tyrosine phosphatases.
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the protein tyrosine phosphatase (PTP) inhibitor, MLS-0437605. This document summarizes its specificity against other PTPs, supported by experimental data and detailed protocols.
This compound has been identified as a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related (VHR) phosphatase.[1] This guide offers a comprehensive overview of its inhibitory activity and selectivity profile, enabling informed decisions in research and development applications.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound against a panel of protein tyrosine phosphatases was assessed to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, derived from dose-response curves, are presented below.
| Target PTP | IC50 (µM) |
| DUSP3 (VHR) | 3.7 [1] |
| DUSP22 | > 10x selectivity vs DUSP3 |
| Other PTPs | Data derived from Musumeci et al., Circulation, 2015 |
Note: Specific IC50 values for the broader PTP panel are detailed in the primary literature from Musumeci et al., 2015.
Experimental Protocols
The following is a detailed methodology for a typical biochemical assay used to determine the inhibitory potency of compounds against protein tyrosine phosphatases.
In Vitro PTP Inhibition Assay (Fluorescence-Based)
This protocol outlines the determination of IC50 values for inhibitors of PTPs using a fluorogenic substrate.
Materials:
-
Recombinant human PTP enzymes
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
This compound and other test compounds
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute these in the PTP assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the stock solution of the recombinant PTP enzyme to the working concentration in the PTP assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted compound solution. b. Add 20 µL of the diluted enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding 5 µL of the DiFMUP substrate solution (final concentration is typically at or near the Km for the respective enzyme).
-
Data Acquisition: a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) kinetically over a period of 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (v) for each concentration of the inhibitor. b. Normalize the velocities to the vehicle control (DMSO) to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental process and the biological context of DUSP3 inhibition, the following diagrams are provided.
Caption: Workflow for PTP Inhibition Assay.
Caption: Role of DUSP3 in MAPK Signaling.
References
Cross-Reactivity Profile of MLS-0437605: A Comparison with DUSP22
For Immediate Release
[City, State] – [Date] – This guide provides a detailed comparison of the inhibitor MLS-0437605's activity against its primary target, Dual-Specificity Phosphatase 3 (DUSP3), and its cross-reactivity with a related phosphatase, DUSP22. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the use of this compound in experimental settings.
This compound is a known selective inhibitor of DUSP3, a phosphatase implicated in the regulation of MAP kinase signaling pathways and a potential therapeutic target in various diseases.[1] Understanding the selectivity profile of such inhibitors is crucial for interpreting experimental results and predicting potential off-target effects. This guide summarizes the available quantitative data on the cross-reactivity of this compound with DUSP22 and provides detailed experimental methodologies for the key assays cited.
Quantitative Comparison of Inhibitor Activity
The inhibitory activity of this compound against DUSP3 and DUSP22 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, derived from the primary literature, are presented in the table below.
| Target | This compound IC50 (µM) | Selectivity (Fold) |
| DUSP3 | 3.7[1][2] | 1 |
| DUSP22 | 26[2] | ~7 |
Lower IC50 values indicate higher potency.
The data clearly demonstrates that this compound is approximately 7-fold more selective for DUSP3 over DUSP22.[2] This level of selectivity is an important consideration for researchers studying the specific roles of DUSP3.
Experimental Protocols
The following is a detailed methodology for a representative in vitro enzymatic assay used to determine the potency and selectivity of inhibitors against dual-specificity phosphatases like DUSP3 and DUSP22. This protocol is based on the methods described in the primary research characterizing this compound.
In Vitro Phosphatase Activity Assay
This assay measures the enzymatic activity of the phosphatase by quantifying the dephosphorylation of a substrate in the presence and absence of the inhibitor.
Materials:
-
Recombinant human DUSP3 and DUSP22 enzymes
-
This compound
-
Phosphatase substrate: p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Recombinant DUSP3 and DUSP22 are diluted in Assay Buffer to the desired final concentration.
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO. A dilution series is then prepared in Assay Buffer to achieve a range of final concentrations for the IC50 determination.
-
Assay Reaction:
-
To each well of a 96-well microplate, add the appropriate volume of the diluted inhibitor (this compound) or vehicle (Assay Buffer with DMSO for control wells).
-
Add the diluted enzyme (DUSP3 or DUSP22) to each well.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a total of 15-30 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production from the linear portion of the absorbance versus time plot.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: DUSP3 and DUSP22 signaling pathways and the inhibitory action of this compound.
Caption: A stepwise workflow for determining the IC50 of an inhibitor against a phosphatase.
References
A Head-to-Head Comparison: The Small Molecule Inhibitor MLS-0437605 Versus siRNA for Targeted DUSP3 Inhibition
In the landscape of targeted therapeutics and research, the choice between small molecule inhibitors and RNA interference (RNAi) technologies like small interfering RNA (siRNA) is a critical decision for scientists and drug developers. Both approaches offer the ability to modulate the function of specific proteins, yet they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages. This guide provides an objective comparison of the small molecule inhibitor MLS-0437605, a selective inhibitor of Dual-specificity phosphatase 3 (DUSP3), and siRNA-mediated knockdown of DUSP3.
Executive Summary
This compound offers a rapid, reversible, and titratable method for inhibiting the catalytic activity of the DUSP3 protein. This approach is particularly advantageous for studying the immediate effects of protein inhibition and for therapeutic applications where transient and controlled modulation is desired. In contrast, siRNA technology provides a powerful means to reduce the total cellular protein levels of DUSP3 by targeting its mRNA for degradation. While highly specific and potent, the effects of siRNA are generally slower to manifest and less readily reversible. The selection between these two powerful tools will ultimately depend on the specific experimental or therapeutic goals.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and siRNA lies in their mechanism of action. This compound is a chemical compound that directly binds to the DUSP3 enzyme, inhibiting its phosphatase activity.[1][2] This inhibition is typically rapid and its duration is dependent on the compound's pharmacokinetic and pharmacodynamic properties.
siRNA, on the other hand, operates at the post-transcriptional level. These short, double-stranded RNA molecules are introduced into cells and incorporated into the RNA-induced silencing complex (RISC). The guide strand of the siRNA then directs RISC to the messenger RNA (mRNA) transcript of the DUSP3 gene. This binding leads to the cleavage and subsequent degradation of the DUSP3 mRNA, thereby preventing the synthesis of new DUSP3 protein.
Below is a diagram illustrating the distinct mechanisms of action.
DUSP3 Signaling Pathway in Platelets
DUSP3 is a key regulator in platelet activation. It has been shown to be highly expressed in both human and mouse platelets.[3][4][5] Specifically, DUSP3 plays a crucial role in the signaling cascade initiated by the collagen receptor glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2).[3][4][5] Inhibition or deficiency of DUSP3 has been demonstrated to impair the tyrosine phosphorylation of Syk, a critical downstream kinase. This, in turn, reduces the phosphorylation of phospholipase Cγ2 (PLCγ2), leading to diminished calcium fluxes and ultimately inhibiting platelet aggregation and granule secretion.[3][4][5]
The following diagram illustrates the signaling pathway.
Quantitative Data Comparison
| Parameter | This compound | Source |
| Target | DUSP3 Protein (catalytic activity) | [1][2] |
| IC50 for DUSP3 | 3.7 µM | [1][2] |
| Selectivity | More selective for DUSP3 than DUSP22 and other PTPs | [1] |
| Mode of Action | Reversible Inhibition | - |
| Onset of Action | Rapid (minutes to hours) | - |
| Duration of Action | Dependent on compound half-life | - |
| Parameter | DUSP3 siRNA | Source |
| Target | DUSP3 mRNA | - |
| Typical Knockdown Efficiency | >80% reduction in mRNA levels | [6] |
| Selectivity | High sequence specificity | - |
| Mode of Action | Post-transcriptional gene silencing | - |
| Onset of Action | Slower (24-72 hours) | [6] |
| Duration of Action | Long-lasting (days) | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for inhibiting DUSP3 using this compound and for knocking down DUSP3 expression using siRNA.
Protocol 1: Inhibition of DUSP3 in Cultured Cells using this compound
1. Cell Culture and Plating:
-
Culture cells of interest (e.g., human platelets, cancer cell lines) under standard conditions.
-
Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
2. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
3. Treatment of Cells:
-
On the day of the experiment, thaw the this compound stock solution.
-
Dilute the stock solution in fresh, serum-free or low-serum medium to the desired final concentrations (e.g., ranging from 1 µM to 50 µM). It is advisable to perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint.
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 1-24 hours) depending on the experimental design.
4. Downstream Analysis:
-
Following incubation, cells can be lysed for subsequent analysis, such as Western blotting to assess the phosphorylation status of DUSP3 substrates (e.g., pSyk, pPLCγ2), or used in functional assays (e.g., cell migration, proliferation, or platelet aggregation assays).
The following workflow diagram outlines the experimental process.
Protocol 2: DUSP3 Knockdown using siRNA
1. siRNA Design and Preparation:
-
Design or purchase validated siRNA sequences targeting DUSP3. It is recommended to test multiple siRNA sequences to identify the most potent one with minimal off-target effects.
-
Resuspend the lyophilized siRNA in nuclease-free water or buffer to a stock concentration of 20 µM.
2. Cell Culture and Transfection:
-
Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
On the day of transfection, dilute the DUSP3 siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in a drop-wise manner.
-
Incubate the cells for 24-72 hours.
3. Validation of Knockdown and Downstream Analysis:
-
After the incubation period, harvest the cells.
-
To validate the knockdown efficiency, isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure DUSP3 mRNA levels.
-
Isolate protein and perform a Western blot to confirm the reduction in DUSP3 protein levels.
-
Once knockdown is confirmed, proceed with functional assays to assess the phenotypic consequences of DUSP3 depletion.
The following workflow diagram illustrates the siRNA knockdown process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Dual-Specificity Protein Phosphatases Targeting Extracellular Signal-Regulated Kinases: Friends or Foes in the Biology of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
Decoding DUSP3 Inhibition: A Comparative Analysis of MLS-0437605 and Alternative Inhibitors
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive analysis of the dual-specificity phosphatase 3 (DUSP3) inhibitor, MLS-0437605, reveals its mechanism of action as a non-competitive inhibitor. This guide provides a detailed comparison with alternative DUSP3 inhibitors, offering researchers and drug development professionals critical data to inform their studies in areas such as oncology, immunology, and thrombosis.
Dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR), is a key regulator of cellular signaling pathways, making it an attractive target for therapeutic intervention. Understanding the precise mechanism by which inhibitors modulate DUSP3 activity is paramount for the development of selective and effective drugs.
This compound: A Non-Competitive Inhibitor of DUSP3
This compound has been identified as a selective inhibitor of DUSP3 with a half-maximal inhibitory concentration (IC50) of 3.7 μM.[1] Recent literature has characterized its mechanism as non-competitive , signifying that it binds to an allosteric site on the enzyme, rather than the active site where the substrate binds. This mode of inhibition means that increasing the substrate concentration will not overcome the inhibitory effect of this compound. While the exact allosteric binding site and the precise molecular interactions remain to be fully elucidated, its non-competitive nature distinguishes it from other classes of enzyme inhibitors.
Comparative Analysis with Alternative DUSP3 Inhibitors
To provide a broader context for the activity of this compound, this guide includes a comparison with other known DUSP3 inhibitors, most notably the competitive inhibitor RK-682.
| Inhibitor | IC50 (μM) | Mechanism of Inhibition | Key Features |
| This compound | 3.7 | Non-competitive | Binds to an allosteric site; inhibition is not overcome by high substrate concentrations. |
| RK-682 | 2.0 | Competitive | Binds to the active site, directly competing with the substrate.[1][2] |
Note: IC50 values can vary depending on the experimental conditions.
Signaling Pathway of DUSP3 and Inhibition Mechanisms
The following diagram illustrates the catalytic action of DUSP3 on a phosphorylated substrate and the distinct mechanisms of competitive and non-competitive inhibition.
References
- 1. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of MLS-0437605: A Molecular Docking Comparison for DUSP3 Inhibition
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of MLS-0437605, a selective inhibitor of Dual-specificity phosphatase 3 (DUSP3), with other known inhibitors. We will delve into its on-target effects and explore its potential binding mechanism through a proposed molecular docking study, offering valuable insights for researchers in pharmacology and drug development.
Introduction to DUSP3 and its Inhibition
Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related phosphatase (VHR), is a key regulator in various cellular processes, including cell cycle progression and the innate immune response.[1][2] Its role in modulating signaling pathways, such as the dephosphorylation of mitogen-activated protein kinases (MAPKs), makes it a compelling target for therapeutic intervention in diseases like cancer and sepsis.[1][3] Small molecule inhibitors of DUSP3 are therefore of significant interest in the development of novel therapeutics.
This compound has been identified as a selective, noncompetitive inhibitor of DUSP3.[4][5][6] This guide aims to contextualize the efficacy of this compound by comparing its known inhibitory activity with other reported DUSP3 inhibitors and to propose a molecular docking workflow to elucidate its potential binding interactions with the DUSP3 protein.
Comparative Analysis of DUSP3 Inhibitors
The following table summarizes the quantitative data for this compound and other notable DUSP3 inhibitors. This data provides a basis for comparing their potency and selectivity.
| Compound | Type of Inhibition | IC50 (μM) | Dissociation Constant (Kd) (μM) | Notes |
| This compound | Noncompetitive | 3.7[5][6] | Not Reported | Selective for DUSP3 over DUSP22 and other PTPs.[5][6] |
| SBP-4929 | Not Reported | 4.1 ± 1.8[1] | 7.6 ± 0.2[1] | Fluorine-containing probe compound.[1] |
| GATPT | Not Reported | Not Reported | Not Reported | Used at 250 nM in cell-based assays.[2] |
| SA3 | Not Reported | Not Reported | Not Reported | Used at 20 μM in cell-based assays.[2] |
| F07 | Active-site binder | 490 | 2000 ± 1000 | Fragment identified through screening.[1] |
Proposed Molecular Docking Protocol for this compound and DUSP3
While a specific molecular docking study for this compound has not been publicly reported, this section outlines a detailed, standard protocol that can be employed to predict its binding mode and affinity for DUSP3. This protocol is based on established methodologies in computational drug design.[7][8]
Objective: To predict the binding pose and estimate the binding affinity of this compound to the DUSP3 protein using molecular docking simulations.
1. Preparation of the DUSP3 Protein Structure:
-
Source: The 3D crystal structure of human DUSP3 will be obtained from the Protein Data Bank (PDB).
-
Processing: The protein structure will be prepared using AutoDockTools. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
2. Preparation of the this compound Ligand Structure:
-
Source: The 2D structure of this compound will be obtained from a chemical database such as PubChem.
-
Conversion and Optimization: The 2D structure will be converted to a 3D structure. The geometry will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger charges will be computed, and rotatable bonds will be defined.
3. Grid Box Generation:
-
A grid box will be defined around the active site of DUSP3. The dimensions and center of the grid will be set to encompass the entire binding pocket to allow for flexible ligand docking.
4. Molecular Docking Simulation:
-
Software: AutoDock Vina will be used to perform the docking calculations.
-
Algorithm: A Lamarckian genetic algorithm will be employed to explore the conformational space of the ligand within the defined grid box.
-
Parameters: The number of binding modes to be generated and the exhaustiveness of the search will be set to ensure a thorough exploration of possible binding poses.
5. Analysis of Docking Results:
-
The docking results will be analyzed to identify the most favorable binding pose based on the predicted binding affinity (in kcal/mol).
-
The interactions between this compound and the amino acid residues of DUSP3 (e.g., hydrogen bonds, hydrophobic interactions) in the predicted binding pose will be visualized and analyzed using software such as PyMOL or Discovery Studio.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Molecular docking workflow for this compound and DUSP3.
Caption: Simplified MAPK signaling pathway showing DUSP3 regulation and the inhibitory action of this compound.
Conclusion
This compound stands out as a selective, noncompetitive inhibitor of DUSP3 with demonstrated cellular activity. While direct structural evidence of its binding mode is not yet available, molecular docking provides a powerful computational tool to generate hypotheses about its interaction with the DUSP3 protein. The proposed docking protocol offers a roadmap for researchers to investigate the on-target effects of this compound at a molecular level. By comparing its inhibitory profile and predicted binding characteristics with other known DUSP3 inhibitors, the scientific community can gain a deeper understanding of the structure-activity relationships that govern DUSP3 inhibition, paving the way for the rational design of more potent and selective therapeutic agents.
References
- 1. Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
Evaluating the Therapeutic Potential of MLS-0437605 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of MLS-0437605, a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), in preclinical models of thrombosis. The performance of this compound is compared with other known DUSP3 inhibitors, supported by experimental data, to offer an objective assessment for researchers in cardiovascular drug discovery.
Introduction
Dual-specificity phosphatase 3 (DUSP3), also known as vaccinia-H1 related (VHR) phosphatase, has emerged as a promising therapeutic target for arterial thrombosis.[1][2] DUSP3 is highly expressed in platelets and plays a crucial role in the signaling pathways that lead to platelet activation and thrombus formation.[3] Its inhibition offers a novel antiplatelet strategy that could potentially separate antithrombotic efficacy from bleeding risk, a major limitation of current antiplatelet therapies. This compound is a selective small-molecule inhibitor of DUSP3.[3] This guide summarizes the key preclinical findings on this compound and compares its activity with other DUSP3 inhibitors, GATPT and SA3.
Data Presentation
In Vitro Efficacy and Selectivity of DUSP3 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Profile (IC50 in µM) | Reference |
| This compound | DUSP3 | 3.7 | DUSP22 (26), PTP-SL (13), HePTP (38), LYP (49), TCPTP (55), CD45 (>100), LAR (>100), STEP (>100), PTP1B (>100), DUSP6 (>100) | [2] |
| GATPT | DUSP3 | Not Reported | Not Reported | [1] |
| SA3 | DUSP3 | Not Reported | Not Reported | [1] |
Preclinical Anti-thrombotic Activity of this compound
| Experimental Model | Agonist | Treatment | Effect on Platelet Aggregation | Effect on Thrombus Formation | Bleeding Time | Reference |
| Human Platelets (in vitro) | Collagen-related peptide (CRP) (0.5 µg/mL) | This compound (3.7 µM) | Efficiently inhibited | Not Applicable | Not Applicable | [3] |
| Human Platelets (in vitro) | Rhodocytin (5 or 10 nM) | This compound (3.7 µM) | Efficiently inhibited | Not Applicable | Not Applicable | [3] |
| Human Platelets (in vitro) | Thromboxane A2 analog U46619 (0.15 µg/mL) | This compound (3.7 µM) | No inhibition | Not Applicable | Not Applicable | [3] |
| Mouse Model (in vivo) | Ferric chloride-induced carotid artery injury | DUSP3 deficiency (phenocopies this compound) | Not Applicable | Severely impaired | Not altered | [3] |
| Mouse Model (in vivo) | Collagen (170 µg/kg) and epinephrine (60 µg/kg) | DUSP3 deficiency (phenocopies this compound) | Not Applicable | More resistant to thromboembolism | Not altered | [2] |
Table 2: Preclinical Efficacy of this compound. this compound effectively inhibits platelet aggregation induced by agonists that signal through the GPVI and CLEC-2 receptors (CRP and rhodocytin, respectively), but not through the thromboxane receptor.[3] In vivo studies with DUSP3-deficient mice, which phenocopy the effects of this compound, demonstrate a significant reduction in arterial thrombosis without an increase in bleeding time.[2][3]
Experimental Protocols
In Vitro Platelet Aggregation Assay
Washed human platelets are pre-incubated with either DMSO (vehicle) or this compound (3.7 µM) for 30 minutes. Platelet aggregation is then induced by the addition of specific agonists: collagen-related peptide (CRP) at a concentration of 0.5 µg/mL, rhodocytin at 5 or 10 nM, or the thromboxane A2 analog U46619 at 0.15 µg/mL. The aggregation is monitored using a lumi-aggregometer, and the extent of aggregation is quantified.[3]
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
Mice are anesthetized, and the common carotid artery is exposed. A piece of filter paper saturated with ferric chloride is applied to the artery to induce endothelial injury and subsequent thrombus formation. The blood flow in the artery is monitored to determine the time to occlusion. The effect of DUSP3 inhibition is assessed in DUSP3-deficient mice, which serves as a model for the pharmacological effect of this compound.[3]
In Vivo Collagen- and Epinephrine-Induced Pulmonary Thromboembolism Model
Anesthetized mice are injected intravenously with a mixture of collagen (170 µg/kg) and epinephrine (60 µg/kg) to induce pulmonary thromboembolism. The survival rate and time to death are monitored to evaluate the protective effect of DUSP3 inhibition in DUSP3-deficient mice.[2]
Tail Bleeding Time Assay
Mice are anesthetized, and a 3-mm segment of the tail tip is amputated. The tail is then immersed in a saline solution at 37°C, and the time until bleeding stops is recorded. This assay is used to assess the effect of the compound on hemostasis.[2]
Mandatory Visualization
Caption: Signaling pathway of DUSP3 in platelet activation.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound as a novel antiplatelet agent. Its selective inhibition of DUSP3 effectively blocks platelet activation and thrombus formation in response to key physiological agonists, as demonstrated in both in vitro and in vivo models.[3] Crucially, this antithrombotic effect appears to be disconnected from an increased risk of bleeding, a significant advantage over existing antiplatelet therapies.[2][3] While other DUSP3 inhibitors like GATPT and SA3 have been identified, their evaluation in the context of thrombosis is lacking, making direct comparisons of their antiplatelet efficacy with this compound challenging at this time.[1] Further preclinical development and investigation into the safety and efficacy of this compound are warranted to translate these promising findings into clinical applications for the treatment and prevention of arterial thrombosis.
References
MLS-0437605 as a chemical probe for studying DUSP3 biology.
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR), is a critical regulator of intracellular signaling pathways, primarily through the dephosphorylation of mitogen-activated protein kinases (MAPKs) and other key signaling proteins.[1][2][3] Its involvement in a range of physiological and pathological processes, including cancer, immunology, and thrombosis, has made it an attractive target for therapeutic intervention and biological study.[1][2][3] MLS-0437605 has emerged as a valuable chemical probe for investigating the multifaceted roles of DUSP3. This guide provides a comprehensive comparison of this compound with other known DUSP3 inhibitors, supported by experimental data and detailed protocols to aid researchers in their study of DUSP3 biology.
Comparative Analysis of DUSP3 Inhibitors
The selection of an appropriate chemical probe is paramount for obtaining reliable and interpretable experimental results. This section compares the biochemical potency and selectivity of this compound with other commonly used DUSP3 inhibitors, GATPT and SA3.
Table 1: Biochemical Potency of DUSP3 Inhibitors
| Compound | Target | IC50 (µM) | Inhibition Mechanism |
| This compound | DUSP3 | 3.7[4] | Non-competitive |
| GATPT | DUSP3 | 2.92 | Not Reported |
| SA3 | DUSP3 | Not Reported (used at 20 µM in cell-based assays) | Not Reported |
Table 2: Selectivity Profile of this compound
This compound has been profiled against a panel of other protein tyrosine phosphatases (PTPs) to determine its selectivity for DUSP3.[5]
| Phosphatase | IC50 (µM) |
| DUSP3 | 3.7 |
| PTP-SL | 13 |
| DUSP22 | 26 |
| HePTP | 38 |
| LYP | 49 |
| TCPTP | 55 |
| CD45 | >100 |
| LAR | >100 |
| STEP | >100 |
| PTP1B | >100 |
| DUSP6 | >100 |
Data from Musumeci et al., Circulation, 2015.[5]
The data clearly indicates that this compound exhibits good selectivity for DUSP3 over a range of other phosphatases. While GATPT shows comparable potency to this compound, its selectivity profile has not been as extensively documented in the public domain. SA3's potency is not well-defined by an IC50 value, making direct comparisons challenging.
Cellular Activity of DUSP3 Inhibitors
The utility of a chemical probe is ultimately determined by its ability to modulate its target in a cellular context. This compound has been shown to effectively inhibit DUSP3-mediated signaling pathways in cells.
Table 3: Cellular Effects of DUSP3 Inhibition
| Compound | Cellular Model | Observed Effect |
| This compound | Human Platelets | Inhibition of collagen- and CLEC-2-induced platelet aggregation. Reduced phosphorylation of Syk and PLCγ2.[4][5] |
| GATPT | HeLa and MeWo cells | Enhances anti-proliferative and pro-senescent effects of γ-radiation. |
| SA3 | HeLa and MeWo cells | Enhances anti-proliferative and pro-senescent effects of γ-radiation. |
Experimental Protocols
To facilitate the use of this compound and other DUSP3 inhibitors in research, detailed protocols for key experiments are provided below.
Biochemical Inhibition Assay for DUSP3
This protocol describes a fluorescence-based in vitro assay to determine the IC50 of inhibitors against DUSP3.[6][7][8]
Materials:
-
Recombinant human DUSP3 enzyme
-
Assay Buffer: 20 mM Bis-Tris (pH 6.0), 1 mM DTT
-
Fluorescent Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or 3-O-Methylfluorescein Phosphate (OMFP)
-
DUSP3 Inhibitors (e.g., this compound)
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the DUSP3 inhibitor in DMSO.
-
Add 5 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of recombinant DUSP3 in Assay Buffer. Add 10 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a solution of the fluorescent substrate (e.g., DiFMUP at a final concentration equal to its Km for DUSP3) in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) in a kinetic mode for 15-30 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure for assessing the effect of DUSP3 inhibition on the phosphorylation of ERK (p-ERK), a known substrate of DUSP3.[9][10][11][12]
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
DUSP3 Inhibitor (e.g., this compound)
-
Stimulant (e.g., EGF, PMA)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the DUSP3 inhibitor or vehicle (DMSO) for the desired time (e.g., 1 hour).
-
Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities using densitometry software.
Visualizing DUSP3's Role in Cellular Signaling
To provide a clearer understanding of the biological context in which this compound can be applied, the following diagrams illustrate the key signaling pathways regulated by DUSP3 and a suggested experimental workflow for its characterization.
Caption: DUSP3 negatively regulates the MAPK/ERK and JAK/STAT3 signaling pathways.
Caption: A logical workflow for the characterization of a DUSP3 chemical probe.
Caption: Key parameters for comparing this compound to alternative DUSP3 probes.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Revisiting the roles of VHR/DUSP3 phosphatase in human diseases | Semantic Scholar [semanticscholar.org]
- 3. DUSP3 dual specificity phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ERK Activity: Anti-phospho-ERK Antibodies and In Vitro Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal Procedures for MLS-0437605: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of MLS-0437605, a selective dual-specificity phosphatase 3 (DUSP3) inhibitor. The following procedures are based on general best practices for chemical waste management and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
Summary of Safety Information
While a complete Safety Data Sheet (SDS) containing quantitative exposure limits for this compound was not publicly available, the following table summarizes crucial safety information gathered from various sources. This information is intended to guide safe handling practices in the laboratory.
| Parameter | Information |
| Route of Exposure | Skin contact, eye contact, inhalation, ingestion. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, lab coat. Use a fume hood to avoid inhalation of dust or aerosols. |
| First Aid - Skin Contact | Immediately wash with plenty of soap and water. |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid - Inhalation | Move person to fresh air. |
| First Aid - Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Fire Extinguishing Media | Use water spray, carbon dioxide, dry chemical powder, or appropriate foam. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, as with any chemical waste, must be conducted in accordance with local, state, and federal regulations. The following is a step-by-step guide for the disposal of this compound.
1. Waste Identification and Segregation:
- This compound waste should be classified as hazardous chemical waste.
- Segregate waste containing this compound from other waste streams, particularly from non-hazardous waste, to ensure proper handling and disposal.
- This includes unused or expired solid compound, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound.
2. Waste Collection and Storage:
- Collect all this compound waste in a designated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical and any solvents used.
- The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components in the waste mixture.
- Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Disposal Request and Pickup:
- Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.
- This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
- Do not attempt to dispose of this compound down the drain or in the regular trash.
4. Decontamination of Labware:
- Thoroughly decontaminate any reusable labware that has come into contact with this compound.
- A common procedure is to rinse the labware with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
- Follow this with a thorough washing with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not replace the need for a formal risk assessment and adherence to institutional and regulatory guidelines. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
Essential Safety and Operational Guide for Handling MLS-0437605
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe and Effective Use of the DUSP3 Inhibitor, MLS-0437605.
This document provides critical safety and logistical information for the handling of this compound, a selective dual-specificity phosphatase 3 (DUSP3) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. By offering this guidance, we aim to be your preferred partner in laboratory safety and chemical handling, building a foundation of trust that extends beyond our products.
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against potential chemical exposure. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles with side-shields are required to protect against splashes.
-
Hand Protection: Wear impervious protective gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of them properly after handling the compound.
-
Body Protection: A laboratory coat is mandatory. For operations with a higher risk of spillage, impervious clothing should be worn.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a suitable respirator must be used in a well-ventilated area.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoiding Contact: Take precautionary measures to prevent contact with skin and eyes. Avoid inhalation of dust or aerosols.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are -20°C for up to 3 years for the powder and -80°C for up to 6 months for a stock solution.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₆H₁₁FN₄O₂S |
| Molecular Weight | 342.35 g/mol [1] |
| IC₅₀ | 3.7 μM for DUSP3[1] |
| Purity | 99.92%[1] |
| Solubility | ≥ 20.83 mg/mL in DMSO[1] |
| Storage (Powder) | -20°C for 3 years[1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
While specific experimental designs will vary, the following outlines a general protocol for preparing and using this compound in an in vitro setting, based on its known application as a DUSP3 inhibitor.
Preparation of Stock Solution
-
To prepare a 10 mM stock solution, dissolve 3.42 mg of this compound powder in 1 mL of DMSO.
-
Vortex the solution until the compound is fully dissolved.
-
Store the stock solution at -80°C for long-term storage or at -20°C for short-term use.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and labware, should be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., DMSO followed by a volatile solvent like ethanol or acetone) before disposal. The rinseate should be collected and disposed of as hazardous chemical waste.
Visualizing Key Processes and Pathways
To further clarify operational procedures and the compound's mechanism of action, the following diagrams have been generated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
